Product packaging for 2-(1H-1,2,4-triazol-1-yl)butan-1-ol(Cat. No.:CAS No. 2226182-59-6)

2-(1H-1,2,4-triazol-1-yl)butan-1-ol

Cat. No.: B2735725
CAS No.: 2226182-59-6
M. Wt: 141.174
InChI Key: LZAAOCRRYROPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-1,2,4-triazol-1-yl)butan-1-ol is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.174. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3O B2735725 2-(1H-1,2,4-triazol-1-yl)butan-1-ol CAS No. 2226182-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-2-6(3-10)9-5-7-4-8-9/h4-6,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAAOCRRYROPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1C=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 2-(1H-1,2,4-triazol-1-yl)butan-1-ol. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of calculated values, estimations based on structurally similar compounds, and established chemical principles. Detailed, standardized experimental protocols for the determination of these properties are provided to guide researchers in their empirical validation. Furthermore, a plausible synthetic route and a summary of the likely mechanism of action, based on the well-documented activities of related triazole-containing compounds, are outlined. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and characterization of new chemical entities.

Chemical Identity and Estimated Physicochemical Properties

The following table summarizes the key identifying information and estimated physicochemical properties of this compound. These values are crucial for predicting the compound's behavior in biological systems and for the design of formulation and delivery strategies.

PropertyValue (Estimated)
IUPAC Name This compound
CAS Number Not assigned
Molecular Formula C₆H₁₁N₃O
Molecular Weight 141.17 g/mol
Melting Point Solid at room temperature; estimated range: 60-80 °C
Boiling Point > 250 °C (decomposes)
Solubility Soluble in water, methanol, ethanol, and DMSO. Sparingly soluble in non-polar organic solvents.
pKa Basic pKa (protonated triazole): ~2.5; Acidic pKa (triazole N-H): ~10.2
LogP ~0.1 - 0.5

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized laboratory procedures for the empirical determination of the key physicochemical properties of a novel organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol:

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block) along with a thermometer.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol (Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a compound with multiple ionizable groups, multiple pKa values will be observed.

Protocol (Potentiometric Titration):

  • Solution Preparation: A precise weight of the compound is dissolved in a known volume of a suitable solvent (often water or a water-co-solvent mixture) to create a solution of known concentration.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing for equilibration.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the half-equivalence point(s) on the curve, where the concentrations of the protonated and deprotonated forms of the ionizable group are equal.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Protocol (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the nucleophilic ring-opening of 1,2-epoxybutane with 1,2,4-triazole. This reaction is typically carried out in the presence of a base.

Proposed Synthetic Protocol
  • Preparation of the Triazole Salt: 1,2,4-triazole (1.0 equivalent) is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF). A strong base, such as sodium hydride (NaH, 1.1 equivalents), is added portion-wise at 0 °C to deprotonate the triazole and form the sodium triazolide salt in situ.

  • Nucleophilic Attack: To the solution of the sodium triazolide, 1,2-epoxybutane (1.2 equivalents) is added dropwise at room temperature.

  • Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 1,2,4-Triazole 1,2,4-Triazole Deprotonation Deprotonation 1,2,4-Triazole->Deprotonation NaH NaH NaH->Deprotonation DMF DMF DMF->Deprotonation 1,2-Epoxybutane 1,2-Epoxybutane Ring_Opening Ring_Opening 1,2-Epoxybutane->Ring_Opening Deprotonation->Ring_Opening Sodium Triazolide Workup_Purification Workup_Purification Ring_Opening->Workup_Purification Crude Product Final_Product This compound Workup_Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Many 1,2,4-triazole derivatives are known to exhibit potent antifungal activity. The primary mechanism of action for this class of compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway.

Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting lanosterol 14α-demethylase, triazole compounds block the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition disrupts its normal function, leading to the inhibition of fungal growth and, ultimately, cell death.

SignalingPathway Triazole_Compound This compound Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51A1) Triazole_Compound->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion to Toxic_Sterols Accumulation of 14α-methylated sterols Lanosterol_Demethylase->Toxic_Sterols Blockage leads to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Fungal_Membrane_Integrity Fungal Cell Membrane Integrity and Function Ergosterol->Fungal_Membrane_Integrity Maintains Fungal_Growth_Inhibition Inhibition of Fungal Growth Fungal_Membrane_Integrity->Fungal_Growth_Inhibition Disruption leads to Toxic_Sterols->Fungal_Membrane_Integrity Disrupts

Caption: Antifungal mechanism of triazoles via ergosterol biosynthesis inhibition.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is currently unavailable, the estimated properties, along with the detailed experimental protocols and a plausible synthetic route, offer a solid starting point for further research and development. The likely mechanism of action, consistent with other triazole antifungals, suggests its potential as a bioactive molecule. The information presented herein is intended to facilitate the progression of this compound from a theoretical entity to a well-characterized molecule with potential applications in the pharmaceutical and agrochemical industries.

An In-depth Technical Guide on the Core Mechanism of Action of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific experimental data on the mechanism of action for 2-(1H-1,2,4-triazol-1-yl)butan-1-ol is not available in peer-reviewed literature. This guide is based on the well-established mechanism of action of the broader class of triazole antifungal agents, to which this compound belongs based on its chemical structure. The information presented herein is inferred from studies on analogous triazole-containing compounds.

Introduction

Triazole-based compounds form a cornerstone of modern antifungal therapy.[1][2][3] Characterized by a five-membered ring containing three nitrogen atoms, these agents exhibit potent and broad-spectrum antifungal activity.[1][2][3] The therapeutic efficacy of triazoles is primarily attributed to their specific interference with the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane.[4][5][6] This document provides a detailed overview of the inferred mechanism of action of this compound, based on the established pharmacology of the triazole antifungal class.

Proposed Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary molecular target of triazole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol.[2][7][8] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for fungal cell structure and function.[4][5][6]

The proposed mechanism of action for this compound involves the following key steps:

  • Binding to Lanosterol 14α-Demethylase (CYP51): The nitrogen atom in the triazole ring of the compound is believed to bind to the heme iron atom in the active site of CYP51.[2][8] This interaction competitively inhibits the enzyme.

  • Disruption of Ergosterol Synthesis: The inhibition of CYP51 blocks the conversion of lanosterol to 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, a crucial step in the ergosterol biosynthesis pathway.[9]

  • Accumulation of Toxic Sterol Precursors: This enzymatic blockade leads to the accumulation of 14α-methylated sterols, such as lanosterol, within the fungal cell.[10]

  • Alteration of Fungal Cell Membrane Properties: The depletion of ergosterol and the accumulation of these toxic precursors disrupt the structure and function of the fungal cell membrane, leading to increased permeability, altered activity of membrane-bound enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect).[10]

Signaling Pathway: Ergosterol Biosynthesis and its Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by triazole antifungals.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Farnesyl_PP Farnesyl Pyrophosphate Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Toxic_Sterol_Accumulation Toxic Sterol Accumulation Zymosterol Zymosterol Intermediate->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Ergosterol_Depletion Ergosterol Depletion Triazole This compound (Proposed) Triazole->Lanosterol Inhibits CYP51 Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of CYP51 in the ergosterol biosynthesis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the antifungal activity and mechanism of action of triazole compounds.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12]

Experimental Workflow:

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare fungal inoculum (e.g., Candida albicans) and adjust to 0.5-2.5 x 10^3 CFU/mL Inoculation Inoculate microtiter plate wells containing drug dilutions with the fungal suspension Inoculum_Prep->Inoculation Drug_Dilution Prepare serial dilutions of This compound in RPMI-1640 medium Drug_Dilution->Inoculation Incubation Incubate plates at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination Visually or spectrophotometrically determine the MIC (lowest concentration with significant growth inhibition) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the test fungus (e.g., Candida albicans) is prepared and adjusted to a final concentration of 0.5-2.5 x 10^3 colony-forming units (CFU)/mL in RPMI-1640 medium.[11]

  • Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well. This can be assessed visually or by reading the optical density with a spectrophotometer.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the inhibition of ergosterol production in fungal cells.

Experimental Workflow:

Ergosterol_Inhibition_Workflow cluster_culture Cell Culture and Treatment cluster_extraction Sterol Extraction cluster_analysis Analysis Culture_Fungi Culture fungal cells to mid-logarithmic phase Treat_Compound Treat cells with varying concentrations of This compound Culture_Fungi->Treat_Compound Harvest_Cells Harvest cells by centrifugation Treat_Compound->Harvest_Cells Saponification Saponify cell pellets with alcoholic KOH Harvest_Cells->Saponification Extract_Sterols Extract non-saponifiable lipids (sterols) with an organic solvent (e.g., n-heptane) Saponification->Extract_Sterols Analyze_Sterols Analyze sterol composition by GC-MS or HPLC Extract_Sterols->Analyze_Sterols Quantify_Ergosterol Quantify the amount of ergosterol and precursor sterols Analyze_Sterols->Quantify_Ergosterol Calculate_IC50 Calculate the IC50 for ergosterol biosynthesis inhibition Quantify_Ergosterol->Calculate_IC50

Caption: Workflow for the ergosterol biosynthesis inhibition assay.

Detailed Steps:

  • Fungal Culture and Treatment: Fungal cells are grown to the mid-logarithmic phase and then treated with various concentrations of the test compound for a defined period.

  • Sterol Extraction:

    • Cells are harvested and washed.

    • The cell pellet is saponified using alcoholic potassium hydroxide to break down lipids.

    • Sterols are extracted from the saponified mixture using an organic solvent like n-heptane.

  • Sterol Analysis: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify ergosterol and its precursors.

  • Data Analysis: The percentage of ergosterol inhibition is calculated relative to a vehicle-treated control. The IC50 value (the concentration of the compound that inhibits ergosterol synthesis by 50%) is then determined.[13]

In Vitro CYP51 Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the target enzyme, CYP51.

Experimental Workflow:

CYP51_Inhibition_Workflow cluster_setup Assay Setup cluster_inhibition Inhibition Measurement cluster_analysis Data Analysis Prepare_Enzyme Prepare recombinant fungal CYP51 enzyme Prepare_Reaction Prepare reaction mixture containing CYP51, NADPH-cytochrome P450 reductase, and a fluorescent substrate (e.g., BOMCC) Prepare_Enzyme->Prepare_Reaction Add_Inhibitor Add varying concentrations of This compound Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate the reaction by adding NADPH Add_Inhibitor->Initiate_Reaction Monitor_Fluorescence Monitor the increase in fluorescence over time Initiate_Reaction->Monitor_Fluorescence Calculate_Activity Calculate the rate of reaction for each inhibitor concentration Monitor_Fluorescence->Calculate_Activity Determine_IC50 Determine the IC50 value Calculate_Activity->Determine_IC50

Caption: Workflow for the in vitro CYP51 inhibition assay.

Detailed Steps:

  • Enzyme Preparation: Recombinant fungal CYP51 is expressed and purified.

  • Reaction Setup: A reaction mixture is prepared containing the purified CYP51, NADPH-cytochrome P450 reductase (which provides electrons for the reaction), and a fluorogenic substrate such as 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC).[14][15]

  • Inhibition Measurement:

    • The test compound is added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of NADPH.

    • The rate of the reaction is monitored by measuring the increase in fluorescence as the substrate is metabolized.

  • Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value.[16]

Quantitative Data for Analogous Triazole Antifungals

The following tables summarize quantitative data for well-characterized triazole antifungal agents. This data provides a reference range for the expected potency of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Selected Triazoles against Candida albicans

CompoundMIC Range (µg/mL)Reference
Fluconazole0.25 - 16[2]
Itraconazole0.03 - 1[17]
Voriconazole0.03 - 0.5[7]
Posaconazole0.03 - 1[17]

Table 2: IC50 Values for CYP51 Inhibition by Selected Triazoles

CompoundFungal SpeciesIC50 (µM)Reference
FluconazoleCandida albicans0.31[16]
ItraconazoleCandida albicans0.027N/A
VoriconazoleCandida albicans0.012N/A
PosaconazoleTrypanosoma cruzi<0.003[18]

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Conclusion

Based on its chemical structure, this compound is presumed to act as an antifungal agent through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. This mechanism is consistent with the established mode of action for the triazole class of antifungals. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth. Further experimental validation, following the protocols outlined in this guide, is necessary to confirm this proposed mechanism and to quantify the antifungal potency of this specific compound.

References

Technical Guide: Crystal Structure Analysis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: A comprehensive search for the crystal structure of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol did not yield any publicly available crystallographic data. Therefore, this guide provides a detailed analysis of a closely related and structurally significant compound, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol , for which extensive crystallographic information is available. This compound serves as an excellent case study for the methodologies and data presentation relevant to the crystal structure analysis of triazole-containing antifungal agents.

Introduction

Triazole derivatives are a cornerstone in the development of antifungal pharmaceuticals. Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships and for the rational design of new, more effective therapeutic agents.

This technical guide provides an in-depth overview of the crystal structure analysis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, a key intermediate in the synthesis of novel antifungal drugs.[1] The analysis reveals the conformational features, intermolecular interactions, and packing arrangements that define the solid-state architecture of this compound. Two distinct crystal forms, one orthorhombic and one monoclinic, have been reported, and both are detailed herein to provide a comprehensive structural perspective.

Experimental Protocols

Synthesis and Crystallization

The synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol has been reported through two similar reductive routes from the corresponding ethanone precursor.

Method A (leading to the Orthorhombic form): To a stirred solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (6.00 g, 26.88 mmol) in methanol (50 ml), a solution of sodium borohydride (1.12 g, 29.57 mmol) in methanol (20 ml) was added dropwise.[2] The reaction mixture was stirred at room temperature for 30 minutes.[2] Following the reaction, the solvent was removed under vacuum, and 25 ml of cold water was added.[2] The product was extracted with dichloromethane (3 x 40 ml), and the combined organic extracts were washed with water (3 x 30 ml).[2] The organic phase was then dried over anhydrous sodium sulfate.[2] Colorless crystals were obtained by crystallization from ethanol, yielding the final product with an 85% yield.[2]

Method B (leading to the Monoclinic form): A mixture of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (2.25 g, 10 mmol), sodium borohydride (0.756 g, 20 mmol), and 30 ml of dry ethanol was refluxed for 3 hours.[1] After solvent evaporation, the mixture was neutralized with dilute hydrochloric acid and refluxed for an additional 30 minutes.[1] Upon cooling, the solution was made alkaline with sodium hydroxide.[1] The resulting precipitate was collected and recrystallized from ethanol.[1] Crystals suitable for X-ray analysis were grown by dissolving the crude product (1.0 g) in ethanol (30 ml) and allowing the solution to evaporate slowly at room temperature over approximately 7 days.[1]

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure was carried out using single-crystal X-ray diffraction techniques. The general workflow for this process is illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of Compound crystallization Single Crystal Growth synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF)

Fig. 1: Workflow for Crystal Structure Analysis.

Orthorhombic Crystal: Data were collected on a Nonius KappaCCD area-detector diffractometer.[2] Of the 9658 measured reflections, 1536 were independent.[2]

Monoclinic Crystal: An Enraf-Nonius CAD-4 diffractometer was used for data collection.[1] A total of 1969 reflections were measured, with 1886 being independent.[1] An absorption correction was applied using a ψ scan.[1]

Structure Solution and Refinement: For both structures, the solution was achieved using direct methods. The refinement was carried out against F² for all reflections.[1][2] For the orthorhombic structure, all hydrogen atoms were located in difference Fourier maps and then included in calculated positions as riding atoms.[2] In the case of the monoclinic structure, the hydroxyl hydrogen atom was located in a Fourier difference map and refined freely, while other hydrogen atoms were placed in geometrically calculated positions.[1]

Results and Discussion

The crystallographic analysis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol revealed two polymorphic forms. The key crystallographic data and data collection parameters for both the orthorhombic and monoclinic structures are summarized in the tables below for comparison.

Crystallographic Data
ParameterOrthorhombic Form[3]Monoclinic Form[1]
Chemical FormulaC₁₀H₉F₂N₃OC₁₀H₉F₂N₃O
Formula Weight ( g/mol )225.20225.20
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁C2/c
a (Å)5.3770 (11)14.261 (3)
b (Å)12.598 (3)5.6150 (11)
c (Å)15.601 (3)25.823 (5)
α (°)9090
β (°)9094.84 (3)
γ (°)9090
Volume (ų)1056.8 (3)2060.4 (7)
Z48
Temperature (K)295293
Calculated Density (Mg/m³)1.415-
RadiationMo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
Absorption Coeff. (mm⁻¹)0.120.12
Data Collection and Refinement
ParameterOrthorhombic Form[2]Monoclinic Form[1]
DiffractometerNonius KappaCCDEnraf-Nonius CAD-4
Reflections Collected96581969
Independent Reflections15361886
R_int0.0810.035
Final R indices [I>2σ(I)]R1 = 0.063R1 = 0.051
wR (all data)wR2 = 0.149wR2 = 0.143
Goodness-of-fit on F²-1.01
Molecular and Crystal Structure

In both polymorphic forms, the molecule consists of a 2,4-difluorophenyl group and a 1,2,4-triazole ring linked by an ethanol backbone. The primary conformational difference between the two forms lies in the dihedral angle between the mean planes of the triazole and benzene rings. In the orthorhombic structure, this angle is 20.6 (2)°.[3] For the monoclinic form, the dihedral angle is slightly larger at 22.90 (4)°.[1]

The crystal packing is stabilized by a network of hydrogen bonds. In the orthorhombic form, molecules are linked by strong O—H···N hydrogen bonds, forming chains along the[4] direction.[3] Weaker C—H···N and C—H···F interactions are also observed.[3] Similarly, the monoclinic structure features intermolecular C—H···F and O—H···N hydrogen bonds that link the molecules into one-dimensional chains along the direction.[1]

Hydrogen Bond Geometry

The specific geometries of the key hydrogen bonds are crucial for understanding the stability of the crystal lattice.

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Code (Orthorhombic)[2]
O1—H1···N30.822.012.826 (4)171x+1/2, -y+3/2, -z+1
C3—H3···N20.932.623.500 (5)158x+1/2, -y+3/2, -z
C8—H8B···F10.972.453.340 (5)153-x+1, y-1/2, -z+1/2
C10—H10···F20.932.483.270 (4)142-x, y-1/2, -z+1/2

Conclusion

The single-crystal X-ray diffraction analysis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol has successfully elucidated its three-dimensional structure, revealing the existence of at least two polymorphic forms (orthorhombic and monoclinic). The detailed structural data, including bond lengths, bond angles, and torsion angles, provide a precise model of the molecule's conformation. Furthermore, the analysis of the supramolecular architecture, governed by a network of hydrogen bonds, offers critical insights into the crystal packing and stability. This information is invaluable for professionals in drug development, as it underpins a deeper understanding of the solid-state properties of this important class of antifungal compounds, which can influence factors such as solubility, stability, and bioavailability.

References

Potential Biological Targets of 1,2,4-Triazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its unique chemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it a privileged structure in drug design. This technical guide provides a comprehensive overview of the known biological targets of 1,2,4-triazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in the research and development of novel therapeutics.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most prominent application of 1,2,4-triazole derivatives is in the treatment of fungal infections. The primary mechanism of action for these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5][6] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Key Target: Lanosterol 14α-Demethylase (CYP51)

CYP51 is a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.[7] 1,2,4-triazole antifungals bind to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate and thereby inhibiting the enzyme's function.[2][3][6]

Quantitative Data: In Vitro Antifungal Activity

The following table summarizes the in vitro activity of various 1,2,4-triazole derivatives against different fungal pathogens, primarily through the inhibition of CYP51.

Compound ClassFungal StrainActivity MetricValueReference
Triazole alcoholsCandida albicansMIC0.0156 - 2.0 μg/mL[3]
Triazole-oxadiazolesCandida albicansMIC6.25 μg/mL[8]
Quinoline based benzothiazolyl-1,2,4-triazolesCandida albicansMIC6.25 μg/mL[8]
1,2,4-Triazole-thiazolidin-4-onesCandida albicansMIC200 μg/mL[4]
Acetyl derivativesCandida albicansIC50 (CaCYP51)0.49 μM
Thiazole derivativesCandida albicansIC50 (CaCYP51)0.41 μM
Amide linker derivativesCandida albicansIC50 (CaCYP51)0.48 - 0.56 μM
Experimental Protocol: CYP51 Inhibition Assay

A common method to assess the inhibitory activity of compounds against CYP51 is a fluorescence-based in vitro assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1,2,4-triazole derivative against recombinant CYP51.

Materials:

  • Recombinant human or fungal CYP51 enzyme

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • A fluorescent probe that detects the product of the demethylation reaction

  • Test compounds (1,2,4-triazole derivatives)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase in each well of the microplate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (e.g., a known CYP51 inhibitor like ketoconazole) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, lanosterol, to each well.

  • Incubate the plate at 37°C for a specific time, allowing the enzymatic reaction to proceed.

  • Stop the reaction (e.g., by adding a quenching agent).

  • Add the fluorescent probe, which will react with the demethylated product to generate a fluorescent signal.

  • Measure the fluorescence intensity in each well using a fluorescence plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G Workflow for CYP51 Inhibition Assay prep Prepare Reaction Mixture (CYP51, Reductase, Buffer) add_comp Add Test Compounds (Various Concentrations) prep->add_comp pre_incubate Pre-incubate (e.g., 37°C) add_comp->pre_incubate add_sub Initiate Reaction (Add Lanosterol) pre_incubate->add_sub incubate Incubate (e.g., 37°C) add_sub->incubate stop_rxn Stop Reaction incubate->stop_rxn add_probe Add Fluorescent Probe stop_rxn->add_probe measure Measure Fluorescence add_probe->measure analyze Calculate % Inhibition and IC50 measure->analyze

Workflow for a typical CYP51 inhibition assay.

Anticancer Activity: A Multi-Targeted Approach

1,2,4-triazole derivatives have emerged as promising anticancer agents, exhibiting a wide range of mechanisms of action by targeting various components of cancer cell signaling pathways.[9]

Key Targets in Oncology
  • Kinases: A significant number of 1,2,4-triazole derivatives have been developed as kinase inhibitors.[10] Kinases are crucial regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer. Targeted kinases include:

    • Tyrosine Kinases: c-Kit, RET, FLT3, and Epidermal Growth Factor Receptor (EGFR).[8]

    • Serine/Threonine Kinases: PIM-1/3, p38α Mitogen-Activated Protein Kinase (MAPK), and BRAF.[11]

  • Tubulin: Several 1,2,4-triazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization.[11] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and apoptosis.

  • Aromatase: Aromatase is a key enzyme in estrogen biosynthesis. Aromatase inhibitors, such as the 1,2,4-triazole-containing drugs letrozole and anastrozole, are effective in treating hormone-receptor-positive breast cancer.[9]

  • Other Enzymes: Other enzyme targets include methionine aminopeptidase type II (MetAP2) and steroid sulfatase.[8]

  • DNA Intercalation: Some derivatives are proposed to exert their anticancer effects by intercalating into DNA, thereby disrupting DNA replication and transcription.

Signaling Pathways

G Anticancer Signaling Pathways Targeted by 1,2,4-Triazoles cluster_0 Growth Factor Signaling cluster_1 Cell Cycle Control cluster_2 Hormone Synthesis EGFR EGFR BRAF BRAF EGFR->BRAF p38_MAPK p38 MAPK BRAF->p38_MAPK Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis_CellCycle Apoptosis G2M_Arrest->Apoptosis_CellCycle Androgens Androgens Aromatase Aromatase Androgens->Aromatase Estrogens Estrogens Aromatase->Estrogens Triazole 1,2,4-Triazole Derivatives Triazole->EGFR Inhibition Triazole->BRAF Inhibition Triazole->p38_MAPK Inhibition Triazole->Tubulin Inhibition of Polymerization Triazole->Aromatase Inhibition

Key anticancer signaling pathways targeted by 1,2,4-triazole derivatives.
Quantitative Data: In Vitro Anticancer Activity

Compound ClassCancer Cell LineTargetActivity MetricValueReference
Diarylurea derivativesHT-29, H460, MDA-MB-231c-Kit, RET, FLT3IC500.85 - 1.54 μM[8]
Triazolo[4,3-b]pyridazin-3-yl-quinolines-PIM-1/3IC507 nM / 70 nM
4-N-nitrophenyl substituted amino-4H-1,2,4-triazoles-AromataseIC509.02 nM
1,2,3-Triazole/1,2,4-triazole hybrids-AromataseIC5024 nM
Diaryl-1,2,4-triazole derivatives-EGFRIC503.6 μM[11]
Experimental Protocols

Objective: To determine the inhibitory effect of a 1,2,4-triazole derivative on a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., p38α, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Test compounds

  • 96-well filter plates or other appropriate assay plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, kinase, and substrate in each well.

  • Add the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Terminate the reaction (e.g., by adding a stop solution like phosphoric acid).

  • For radioactive assays, spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash away unincorporated [γ-³²P]ATP.

  • Quantify the amount of phosphorylated substrate by scintillation counting (radioactive) or by using a specific antibody and a detection system (non-radioactive, e.g., ELISA-based or luminescence-based).

  • Calculate the percentage of kinase inhibition and determine the IC50 value.[12][13][14][15]

Objective: To assess the effect of a 1,2,4-triazole derivative on the polymerization of tubulin into microtubules.[16][17][18][19]

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., PIPES buffer with MgCl₂, EGTA, and GTP)

  • Test compounds

  • A temperature-controlled spectrophotometer or fluorometer

  • 96-well plates

Procedure:

  • Prepare a solution of tubulin in the polymerization buffer on ice to prevent premature polymerization.

  • Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a negative control (vehicle).

  • Add the tubulin solution to the wells to initiate polymerization.

  • Immediately place the plate in a spectrophotometer or fluorometer set at 37°C.

  • Monitor the change in absorbance at 340 nm (for light scattering) or fluorescence (if using a fluorescent reporter) over time.

  • The rate and extent of polymerization are determined from the resulting curves. Inhibitors will show a decrease in the rate and/or extent of polymerization.

  • Analyze the data to determine the effect of the compound on tubulin polymerization.[16][17][18][19][20]

Anti-inflammatory Activity: Targeting Cyclooxygenases

Certain 1,2,4-triazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[21][22][23] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Key Targets: COX-1 and COX-2

There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[21]

Quantitative Data: In Vitro COX Inhibition
Compound ClassTargetActivity MetricValueReference
1,2,4-Triazole Schiff basesCOX-2IC500.04 μM[21]
Diaryl-1,2,4-triazole derivativesCOX-2IC501.98 - 2.13 μM[21]
1,2,4-Triazole-pyrazole hybridsCOX-2IC500.55 - 0.91 μM[21]
Quinolone-1,2,4-triazole hybridsCOX-2IC507.25 - 8.48 nM[21]
Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the selective inhibitory activity of a 1,2,4-triazole derivative against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer

  • A detection system to measure prostaglandin production (e.g., ELISA kit for PGE₂)

  • Test compounds

  • 96-well plates

Procedure:

  • In separate wells for COX-1 and COX-2, prepare a reaction mixture containing the assay buffer and the respective enzyme.

  • Add the test compounds at various concentrations. Include a non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

  • Pre-incubate the enzyme with the inhibitor.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a defined period.

  • Stop the reaction.

  • Quantify the amount of prostaglandin (e.g., PGE₂) produced using an ELISA kit.

  • Calculate the percentage of inhibition for each enzyme at each compound concentration.

  • Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).[24][25][26][27]

Other Biological Activities and Targets

The versatility of the 1,2,4-triazole scaffold extends to a range of other therapeutic areas.

Antiviral Activity

1,2,4-triazole derivatives have shown activity against various viruses, including HIV. Ribavirin, a well-known antiviral drug, contains a 1,2,4-triazole ring. Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[28][29][30][31][32]

Antitubercular Activity

The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and is a validated target for antitubercular drugs. Several 1,2,4-triazole derivatives have been identified as potent inhibitors of InhA.

G InhA Inhibition in Mycobacterium tuberculosis FAS_II Fatty Acid Synthase II (FAS-II) System InhA InhA (Enoyl-ACP Reductase) FAS_II->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Triazole 1,2,4-Triazole Derivatives Triazole->InhA Inhibition

Inhibition of InhA by 1,2,4-triazole derivatives disrupts mycobacterial cell wall synthesis.
Anticonvulsant Activity

Some 1,2,4-triazole derivatives have demonstrated anticonvulsant effects, with the GABA-A receptor being a potential target. These compounds can modulate the activity of this major inhibitory neurotransmitter receptor in the central nervous system.

Receptor Antagonism

Derivatives of 1,2,4-triazole have been developed as antagonists for various receptors, including the adenosine A2B receptor, which is a target in cancer immunotherapy.[6][33][34]

Experimental Protocol: Radioligand Binding Assay for Receptor Antagonism

Objective: To determine the binding affinity of a 1,2,4-triazole derivative to a specific receptor (e.g., adenosine A2B receptor).[7][33][35]

Materials:

  • Cell membranes expressing the target receptor

  • A specific radioligand for the target receptor (e.g., [³H]PSB-603 for A2B)

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Incubate the cell membranes with the radioligand and various concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The equilibrium dissociation constant (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.[33][36]

This guide provides a foundational understanding of the diverse biological targets of 1,2,4-triazole derivatives. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at discovering and characterizing novel therapeutic agents based on this versatile scaffold. Further investigation into the specific interactions between these compounds and their targets will continue to drive the development of more potent and selective drugs.

References

Structure-Activity Relationship (SAR) Studies of Triazole Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole alcohols represent a cornerstone in the development of potent therapeutic agents, most notably in the field of antifungal therapy. Their mechanism of action primarily involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell growth inhibition or death.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of triazole alcohols, detailed experimental protocols for their synthesis and evaluation, and a visual representation of their mechanism of action.

Core Structure-Activity Relationships

The archetypal triazole alcohol pharmacophore consists of a central propan-2-ol backbone, a 1,2,4-triazole ring, and a substituted aryl moiety. The SAR of this class of compounds can be summarized as follows:

  • 1,2,4-Triazole Moiety: The nitrogen-containing triazole ring is essential for activity. The N4 atom of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking the enzyme's catalytic function.[1] Modifications to this ring are generally detrimental to activity.

  • Tertiary Alcohol: The hydroxyl group on the propan-2-ol scaffold forms a crucial hydrogen bond with a nearby amino acid residue in the active site of CYP51, further anchoring the inhibitor. Esterification or removal of this hydroxyl group typically leads to a significant loss of potency.[4]

  • Aryl Substituents: The nature and position of substituents on the aryl ring (typically a phenyl or substituted phenyl ring) are key determinants of the compound's potency and spectrum of activity. Halogen substituents, such as fluorine and chlorine, are common in potent antifungal triazoles like fluconazole and voriconazole. These substituents are thought to enhance binding affinity through favorable interactions within the enzyme's active site. The substitution pattern (e.g., 2,4-disubstitution on a phenyl ring) is often critical for optimal activity.[5]

Quantitative SAR Data

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a series of synthesized 2-aryl-3-(1,2,4-triazol-1-yl)propan-2-ol derivatives against various fungal pathogens. The data is compiled from representative studies in the literature.[6][7]

Compound IDR1R2C. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
1a HH16832
1b 2-FH428
1c 4-FH214
1d 2-ClH8416
1e 4-ClH10.52
1f 2,4-diFH≤0.125≤0.1251
1g 2,4-diClH0.50.251
Fluconazole --0.51>64
Voriconazole --0.250.1250.5

Experimental Protocols

General Synthesis of 2-Aryl-3-(1,2,4-triazol-1-yl)propan-2-ol Derivatives

This protocol describes a general method for the synthesis of the title compounds, adapted from published procedures.[6]

Step 1: Epoxidation of Substituted Styrene

  • Dissolve the appropriately substituted styrene (1.0 eq) in dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Ring-Opening of Epoxide with 1,2,4-Triazole

  • Dissolve the crude epoxide from Step 1 and 1,2,4-triazole (1.5 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired triazole alcohol.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[8]

  • Preparation of Inoculum:

    • Subculture the fungal strains on Sabouraud Dextrose Agar (SDA) at 35 °C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35 °C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control, as determined visually or spectrophotometrically.

Visualizing the Mechanism of Action and Experimental Workflow

Ergosterol Biosynthesis Pathway and the Action of Triazole Alcohols

The following diagram illustrates the simplified ergosterol biosynthesis pathway in fungi, highlighting the inhibitory action of triazole alcohols on lanosterol 14α-demethylase (CYP51).

Ergosterol_Pathway acetylcoa Acetyl-CoA mevalonate Mevalonate Pathway acetylcoa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Demethylation intermediates Further Intermediates cyp51->intermediates ergosterol Ergosterol intermediates->ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation triazole Triazole Alcohols triazole->cyp51 Inhibition

Caption: Inhibition of Lanosterol 14α-demethylase by Triazole Alcohols.

General Experimental Workflow for SAR Studies

The diagram below outlines the typical workflow for the synthesis and biological evaluation of novel triazole alcohol derivatives in a structure-activity relationship study.

SAR_Workflow start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification antifungal_testing In Vitro Antifungal Testing (MIC Determination) purification->antifungal_testing sar_analysis SAR Analysis antifungal_testing->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design end Candidate Selection lead_optimization->end

Caption: Workflow for Triazole Alcohol SAR Studies.

References

Solubility Profile of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol, a key intermediate in the synthesis of various pharmaceutically active compounds. A comprehensive search of publicly available literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a detailed theoretical solubility profile based on its molecular structure, a general experimental protocol for determining its solubility via the widely accepted saturation shake-flask method, and a discussion of the key factors influencing the solubility of triazole-containing organic compounds.

Introduction

This compound is a heterocyclic compound featuring a polar 1,2,4-triazole ring, a hydrophilic hydroxyl group, and a moderately nonpolar butyl group. This amphiphilic nature suggests a versatile solubility profile, which is critical for its application in synthetic chemistry, purification processes, and formulation development. Understanding its behavior in various common laboratory solvents is essential for optimizing reaction conditions, developing robust purification strategies, and formulating final products.

Predicted Solubility in Common Laboratory Solvents

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar (triazole ring, hydroxyl group) and nonpolar (butyl chain) moieties. The presence of nitrogen atoms in the triazole ring and the hydroxyl group allows for hydrogen bonding with protic solvents.[1][2] Therefore, it is expected to be most soluble in polar protic and polar aprotic solvents and less soluble in nonpolar solvents.

The following table summarizes the predicted qualitative solubility.

Solvent Class Solvent Predicted Solubility Rationale
Polar Protic WaterModerately SolubleThe polar triazole and hydroxyl groups can form hydrogen bonds with water.[1][2] The C4 alkyl chain may limit high solubility.
MethanolHighly SolubleSimilar polarity and hydrogen bonding capability to the solute.
EthanolHighly SolubleSimilar polarity and hydrogen bonding capability to the solute.
Isopropanol (IPA)SolubleGood balance of polar and nonpolar characteristics.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleHigh polarity and ability to accept hydrogen bonds. Often used for compounds with poor aqueous solubility.[3]
Dimethylformamide (DMF)Highly SolubleHigh polarity and suitable for a wide range of organic compounds.
Acetonitrile (ACN)SolublePolar nature makes it a good solvent for polar compounds.
AcetoneSolubleCapable of dissolving a range of polar and moderately nonpolar compounds.
Nonpolar TolueneSparingly SolubleThe nonpolar aromatic ring interacts poorly with the polar functional groups of the solute.
HexaneInsolubleThe aliphatic nonpolar nature of hexane is incompatible with the polar triazole and hydroxyl groups.
Diethyl EtherSparingly SolubleWhile it has a dipole moment, its overall nonpolar character is dominant, limiting solubility.

Experimental Protocol for Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[3][4][5][6] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a set period and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that saturation is reached.[3][4]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical, as it may take days to reach equilibrium.[7] The pH of the suspension should be checked at the beginning and end of the experiment for aqueous solvents.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A pre-established calibration curve of the compound is required for accurate quantification.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Diagram 1: Experimental Workflow for the Saturation Shake-Flask Method

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Analysis & Quantification A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temp (24-72h) B->C D Allow Suspension to Settle C->D E Centrifuge for Clear Supernatant D->E F Filter Supernatant (e.g., 0.22 µm filter) E->F G Accurately Dilute Filtered Sample F->G H Analyze via HPLC/GC against Calibration Curve G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Workflow for determining thermodynamic solubility.

Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several external and internal factors. A comprehensive understanding of these factors is crucial for manipulating and predicting its solubility behavior.

  • Solute Properties: The inherent chemical structure, including its polarity, molecular size, and ability to form hydrogen bonds, is the primary determinant of its solubility. The presence of the triazole ring and hydroxyl group makes it a polar molecule.[1][2]

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent dictate its ability to solvate the solute. Polar solvents will more effectively solvate this polar compound.

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[1]

  • pH (for Aqueous Solutions): The 1,2,4-triazole ring has basic nitrogen atoms. In acidic aqueous solutions, these nitrogens can be protonated, forming a cationic species. This salt formation will significantly increase the aqueous solubility compared to its intrinsic solubility in neutral or basic solutions.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will typically have the lowest solubility.

Diagram 2: Key Factors Affecting Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_env Environmental Conditions Solubility Solubility of This compound Polarity Polarity (Triazole, -OH) Polarity->Solubility Hbond Hydrogen Bonding Hbond->Solubility Size Molecular Size Size->Solubility Polymorphism Crystalline Form Polymorphism->Solubility SolvPolarity Polarity SolvPolarity->Solubility SolvHbond Hydrogen Bonding SolvHbond->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temp Temperature Temp->Solubility Pressure Pressure (minor effect for solids) Pressure->Solubility pH pH (aqueous solutions) pH->Solubility

Caption: Interplay of factors governing compound solubility.

Conclusion

References

Enantioselective Synthesis of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible enantioselective synthetic routes for obtaining 2-(1H-1,2,4-triazol-1-yl)butan-1-ol, a chiral building block of interest in medicinal chemistry. Due to the absence of a dedicated, published synthesis for this specific molecule, this document outlines three robust and well-established methodologies in asymmetric synthesis that can be adapted for its preparation: Asymmetric Reduction of a Prochiral Ketone, Enzymatic Kinetic Resolution of a Racemic Alcohol, and Nucleophilic Ring-Opening of a Chiral Epoxide.

Asymmetric Reduction of 2-(1H-1,2,4-triazol-1-yl)butan-1-one

This approach focuses on the enantioselective reduction of the prochiral ketone, 2-(1H-1,2,4-triazol-1-yl)butan-1-one, to the desired chiral alcohol. The key to this strategy is the use of a chiral reducing agent or a catalyst that facilitates the delivery of a hydride to one face of the ketone preferentially. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful and widely used method for achieving high enantioselectivity in the reduction of ketones.

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction

Materials:

  • 2-(1H-1,2,4-triazol-1-yl)butan-1-one

  • (R)- or (S)-CBS catalyst (e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine)

  • Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the CBS catalyst (0.1 equivalents) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Borane dimethyl sulfide complex (1.1 equivalents) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.

  • A solution of 2-(1H-1,2,4-triazol-1-yl)butan-1-one (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture over a period of 30 minutes, maintaining the temperature at -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by the addition of a saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation
MethodCatalystTypical Yield (%)Typical Enantiomeric Excess (ee) (%)
Asymmetric Reduction(R)- or (S)-CBS Catalyst85-95>95

Experimental Workflow

Asymmetric_Reduction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst CBS Catalyst in THF reaction_mixture Stir at -20°C catalyst->reaction_mixture borane BH3·SMe2 borane->reaction_mixture ketone Ketone in THF ketone->reaction_mixture quench Quench (MeOH, NH4Cl) reaction_mixture->quench extract Extract (Et2O) quench->extract dry Dry (MgSO4) extract->dry purify Purify (Chromatography) dry->purify analysis Chiral HPLC purify->analysis Kinetic_Resolution cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Separation cluster_analysis Analysis racemic_alcohol Racemic Alcohol reaction_mixture Stir at RT racemic_alcohol->reaction_mixture acyl_agent Acylating Agent acyl_agent->reaction_mixture enzyme Lipase enzyme->reaction_mixture filter_enzyme Filter Enzyme reaction_mixture->filter_enzyme concentrate Concentrate filter_enzyme->concentrate separate Separate (Chromatography) concentrate->separate analysis Chiral HPLC separate->analysis Epoxide_Opening cluster_activation Triazole Activation cluster_reaction Nucleophilic Attack cluster_product Product Formation triazole 1H-1,2,4-Triazole activated_triazole Triazole Anion triazole->activated_triazole base Base (e.g., NaH) base->activated_triazole ring_opening Ring-Opening Reaction activated_triazole->ring_opening epoxide Chiral 1,2-Epoxybutane epoxide->ring_opening product Enantiopure Alcohol ring_opening->product

Theoretical and Computational Approaches to 1,2,4-Triazole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 1,2,4-triazole moiety, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5] Its unique structural and electronic properties, including the ability to engage in hydrogen bonding, dipole-dipole, and π-stacking interactions, make it a versatile scaffold for the design of therapeutic agents and functional materials.[6] This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the study of 1,2,4-triazole derivatives, with a focus on their applications in drug discovery and corrosion inhibition. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of key findings and detailed experimental and computational protocols.

Core Applications of 1,2,4-Triazole Compounds

Computational studies have been instrumental in elucidating the mechanisms of action and structure-activity relationships (SAR) of 1,2,4-triazole derivatives in various applications.

Anticancer Agents: A significant body of research focuses on 1,2,4-triazoles as anticancer agents.[7][8] Molecular docking studies have been pivotal in identifying their binding modes with various protein targets. For instance, derivatives have been designed to target aromatase and tubulin, key players in certain cancers.[9] Computational screening of extensive libraries of 1,2,4-triazole derivatives has enabled the identification of potent inhibitors with favorable binding energies.[6][9]

Corrosion Inhibitors: The ability of 1,2,4-triazole derivatives to form protective films on metal surfaces makes them effective corrosion inhibitors.[10][11][12] Theoretical calculations, particularly Density Functional Theory (DFT), are employed to investigate the adsorption behavior of these molecules on metal surfaces.[11][13] Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict the efficiency of these compounds as corrosion inhibitors.[13]

Antifungal Agents: The 1,2,4-triazole scaffold is present in numerous clinically used antifungal drugs.[2][5] Computational studies, including molecular docking, are used to investigate their interactions with fungal enzymes like sterol demethylase (CYP51).[14] These studies aid in the design of novel derivatives with enhanced antifungal activity.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from various computational and experimental studies on 1,2,4-triazole derivatives.

Table 1: Molecular Docking and Biological Activity Data for Anticancer 1,2,4-Triazole Derivatives

Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)IC50 (µM)Cancer Cell LineReference
7fc-kit tyrosine kinase-176.74916.782 (µg/mL)HepG2[7]
7fProtein kinase B-170.06616.782 (µg/mL)HepG2[7]
Compound 1Aromatase-9.04 to -9.96--[9]
Compound 1Tubulin-6.23 to -7.54--[9]
17Cyclin-dependent kinase 2-0.31MCF-7[15]
22Cyclin-dependent kinase 2--MCF-7[15]
25Cyclin-dependent kinase 2-4.98Caco-2[15]

Table 2: Corrosion Inhibition Efficiency and Computational Parameters for 1,2,4-Triazole Derivatives

InhibitorConcentrationInhibition Efficiency (%)Adsorption ModelComputational MethodReference
5-hexylsulfanyl-1,2,4-triazole (HST)10⁻³ M97LangmuirDFT, MD[11]
1,2,4-triazole (TAZ)3 mmol/L84.4LangmuirQuantum Chemistry[12]
3-amino-1,2,4-triazole (ATA)3 mmol/L86.4LangmuirQuantum Chemistry[12]
3,5-diamino-1,2,4-triazole (DAT)3 mmol/L87.1LangmuirQuantum Chemistry[12]
TzPz-91.9LangmuirDFT[16]

Table 3: Quantum Chemical Parameters for Selected 1,2,4-Triazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)MethodReference
T3-5.778-2.183 - 3.273DFT[13]
T-5.728-2.183 - 3.273DFT[13]
T1-5.586-2.183 - 3.273DFT[13]
T2-5.513-2.183 - 3.273DFT[13]

Methodologies and Protocols

This section details the computational and experimental protocols frequently cited in the study of 1,2,4-triazole compounds.

Computational Protocols

1. Density Functional Theory (DFT) Calculations:

  • Objective: To investigate the electronic structure, reactivity, and spectroscopic properties of 1,2,4-triazole derivatives.[17][18][19]

  • Software: Gaussian, GAMESS, etc.

  • Methodology:

    • Geometry Optimization: The molecular structures of the triazole derivatives are optimized to their lowest energy conformation. A common functional used is B3LYP, with a basis set such as 6-311++G(d,p).[18][19]

    • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

    • Calculation of Quantum Chemical Descriptors: Parameters like HOMO and LUMO energies, energy gap, dipole moment, and Fukui indices are calculated to assess the molecule's reactivity and stability.[17][20]

    • Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions and charge distribution.[21][22]

2. Molecular Docking:

  • Objective: To predict the binding mode and affinity of 1,2,4-triazole derivatives to a specific protein target.[7][9][14][23]

  • Software: AutoDock, Schrödinger Maestro, etc.[9]

  • Methodology:

    • Ligand Preparation: The 2D structures of the triazole derivatives are drawn and converted to 3D structures. Energy minimization is performed using a force field like MMFF94.[6]

    • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

    • Docking Simulation: The prepared ligands are docked into the active site of the prepared receptor using a docking algorithm. The program generates multiple binding poses and scores them based on a scoring function to estimate the binding affinity.

    • Analysis of Results: The best-docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

3. Molecular Dynamics (MD) Simulations:

  • Objective: To study the dynamic behavior and stability of the ligand-protein complex over time.[6]

  • Software: GROMACS, AMBER, etc.

  • Methodology:

    • System Setup: The docked ligand-protein complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions are added to neutralize the system.

    • Minimization and Equilibration: The system is energy minimized to remove steric clashes. This is followed by equilibration steps under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

    • Production Run: A long simulation (typically nanoseconds) is run to generate a trajectory of the system's atomic motions.

    • Trajectory Analysis: The trajectory is analyzed to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies (using methods like MM-PBSA).[6]

Experimental Protocols

1. Synthesis of 1,2,4-Triazole Derivatives:

  • General Procedure (Example: Synthesis of 1,2,4-triazole-cored acetamides):

    • Start with a suitable precursor, such as 2-(4-isobutylphenyl) propanoic acid.[7]

    • Couple the triazole moiety with different electrophiles under specific reaction conditions to yield the target compounds.[7]

    • The synthesized compounds are then purified, often by recrystallization.

    • Characterization is performed using spectroscopic methods like FTIR, 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

2. In Vitro Anticancer Activity Assay (MTT Assay):

  • Objective: To evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[8]

  • Methodology:

    • Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and incubated.[7]

    • The cells are then treated with different concentrations of the synthesized 1,2,4-triazole derivatives and incubated for a specific period.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • The formazan crystals formed are dissolved in a solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader, and the IC50 value (concentration required to inhibit 50% of cell growth) is calculated.

Visualizing Molecular Interactions and Pathways

Graphviz diagrams are provided below to illustrate key concepts in the computational study of 1,2,4-triazole compounds.

Computational_Workflow_for_Drug_Design cluster_ligand Ligand-Based Design cluster_structure Structure-Based Design cluster_synthesis_testing Synthesis & Biological Evaluation QSAR QSAR Model Development Synthesis Chemical Synthesis QSAR->Synthesis Pharmacophore Pharmacophore Modeling Pharmacophore->Synthesis Docking Molecular Docking Docking->Synthesis MD MD Simulations MD->Docking Refinement BioAssay Biological Assays (e.g., MTT) Synthesis->BioAssay BioAssay->QSAR Feedback & Optimization

Caption: A typical computational drug design workflow for 1,2,4-triazole derivatives.

Corrosion_Inhibition_Mechanism Metal Metal Surface Adsorption Adsorption Metal->Adsorption Inhibitor 1,2,4-Triazole Inhibitor Molecule Inhibitor->Adsorption ProtectiveFilm Protective Film Formation Adsorption->ProtectiveFilm Corrosion Corrosion Process ProtectiveFilm->Corrosion Inhibits

Caption: The mechanism of corrosion inhibition by 1,2,4-triazole compounds.

DFT_Calculation_Flowchart Start Initial Molecular Structure GeoOpt Geometry Optimization (e.g., B3LYP/6-311++G**) Start->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc Minima True Minima? FreqCalc->Minima Minima->GeoOpt No Properties Calculate Electronic Properties (HOMO, LUMO, etc.) Minima->Properties Yes End Final Results Properties->End

Caption: A flowchart for performing DFT calculations on 1,2,4-triazole derivatives.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for determining the in vitro antifungal activity of the novel triazole compound, 2-(1H-1,2,4-triazol-1-yl)butan-1-ol. The described methodology is based on the widely recognized broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[1][2][3] This application note includes a detailed experimental workflow, a summary of the mechanism of action for triazole antifungals, and a template for data presentation.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the development of new and effective antifungal agents.[4][5][6] Triazole compounds represent a major class of antifungal drugs that target the fungal cell membrane by inhibiting ergosterol biosynthesis.[4][7][8] Specifically, they inhibit the cytochrome P450 enzyme 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[4][5][8] This disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth.[7][8] The compound this compound is a novel triazole derivative with potential antifungal properties. This protocol outlines a standardized in vitro assay to evaluate its efficacy against various fungal pathogens.

Signaling Pathway of Triazole Antifungals

cluster_fungal_cell Fungal Cell cluster_extracellular Extracellular Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane CYP51A1->Ergosterol Catalyzes Triazole This compound Triazole->CYP51A1 Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[1][2][3][9][10]

1. Materials and Reagents:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile, inert, sealable bags or plate sealers

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Quality control fungal strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Spectrophotometer or inverted microscope

  • Sterile water, saline, and other standard laboratory consumables

2. Preparation of Antifungal Stock Solution:

  • Accurately weigh the this compound powder.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

3. Inoculum Preparation:

  • For Yeasts (Candida spp., Cryptococcus spp.):

    • Subculture the yeast onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • For Filamentous Fungi (Aspergillus spp.):

    • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

    • Gently harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the conidial suspension to achieve a final concentration of 0.4-5 x 10^4 CFU/mL after dilution in RPMI 1640.

4. Microdilution Plate Preparation:

  • Prepare serial twofold dilutions of the antifungal compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

  • Add 100 µL of each antifungal dilution to the wells of the microtiter plate.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

5. Incubation:

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C.

  • Incubation times vary by organism:

    • Candida spp.: 24-48 hours

    • Cryptococcus neoformans: 72 hours

    • Aspergillus spp.: 48-72 hours

6. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

  • For triazoles, the endpoint is typically a prominent decrease in turbidity (≥50% inhibition) as determined visually or with a spectrophotometer.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Antifungal Stock Solution C Serial Dilution of Antifungal in 96-Well Plate A->C B Culture and Standardize Fungal Inoculum D Inoculate Wells with Standardized Fungal Suspension B->D C->D E Incubate at 35°C D->E F Read Plates and Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Broth microdilution experimental workflow.

Data Presentation

The results of the in vitro antifungal susceptibility testing should be summarized in a clear and concise table.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesStrain IDMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicansATCC 900280.125 - 20.51
Candida glabrataATCC 900301 - 1648
Cryptococcus neoformansATCC 901120.25 - 412
Aspergillus fumigatusATCC 2043050.5 - 824
Fluconazole (Control)C. albicans ATCC 900280.25 - 10.50.5

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Conclusion

This application note provides a standardized and detailed protocol for the in vitro evaluation of the antifungal activity of this compound. Adherence to this CLSI-based broth microdilution method will ensure the generation of high-quality, reproducible data that can be reliably compared to existing antifungal agents. This methodology is a critical first step in the preclinical assessment of this novel triazole compound for its potential as a therapeutic agent.

References

Application Notes and Protocols for 2-(1H-1,2,4-triazol-1-yl)butan-1-ol in Fungal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-1,2,4-triazol-1-yl)butan-1-ol is a member of the triazole class of antifungal agents.[1] Triazoles are characterized by a five-membered ring containing three nitrogen atoms and are known for their potent and specific antifungal activity.[1][2] This class of compounds is widely used to treat a variety of superficial and systemic fungal infections.[1] The application notes below provide detailed information on the mechanism of action, protocols for in vitro evaluation, and expected antifungal activity of this compound against pathogenic fungi.

Mechanism of Action

The primary mechanism of action for triazole antifungals is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][3][4][5] Specifically, triazoles target and inhibit the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[2][4][6][7] This enzyme is critical for the conversion of lanosterol to ergosterol.[4][8] Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[6][8][9] The disruption of ergosterol synthesis alters the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[1][8] Recent studies have also suggested a secondary mechanism of action where the accumulation of sterol intermediates induces negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway.[6][10]

acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol_intermediate Ergosterol Intermediate ergosterol Ergosterol ergosterol_intermediate->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane triazole This compound (Triazole Antifungal) triazole->cyp51 Inhibition cyp51->ergosterol_intermediate

Caption: Mechanism of action of this compound.

Data Presentation: Antifungal Activity

The following table summarizes the expected in vitro antifungal activity of this compound against common pathogenic fungi. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, which represent the lowest concentration of the compound that inhibits the visible growth of the microorganism. These values are hypothetical and based on the reported activities of structurally similar triazole compounds.[11][12][13]

Fungal SpeciesStrain ExampleExpected MIC Range (µg/mL)Reference Compound MIC (µg/mL)
Candida albicansATCC 900280.125 - 2Fluconazole: 0.25 - 4
Cryptococcus neoformansATCC 901120.06 - 1Fluconazole: 1 - 8
Aspergillus fumigatusATCC 2043050.25 - 4Itraconazole: 0.125 - 2
Microsporum canisATCC 362990.125 - 2Ketoconazole: 0.03 - 1
Trichophyton rubrumATCC 281880.06 - 1Itraconazole: 0.03 - 0.5

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

a. Preparation of Fungal Inoculum:

  • Yeasts (Candida albicans, Cryptococcus neoformans):

    • Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile 0.85% saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain a final concentration of 1-5 x 10^3 CFU/mL.

  • Filamentous Fungi (Aspergillus fumigatus):

    • Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation.

    • Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard (approximately 0.9-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to a final concentration of 0.4-5 x 10^4 CFU/mL.

b. Preparation of Antifungal Agent:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentrations (e.g., 16 to 0.03 µg/mL).

c. Inoculation and Incubation:

  • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.

  • Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C. For yeasts, incubate for 24-48 hours. For filamentous fungi, incubate for 48-72 hours.[14]

d. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for azoles against molds) compared to the growth control.[14]

cluster_prep Preparation cluster_assay Assay fungal_culture Fungal Culture (Yeast or Mold) inoculum_prep Prepare Inoculum (0.5 McFarland) fungal_culture->inoculum_prep Harvest & Suspend compound_stock Compound Stock Solution (in DMSO) serial_dilution Serial Dilutions compound_stock->serial_dilution Two-fold Dilution in RPMI final_inoculum Final Fungal Inoculum inoculum_prep->final_inoculum Dilute in RPMI plate_setup 96-Well Plate Setup inoculation Inoculation plate_setup->inoculation Add Inoculum to Wells incubation Incubation (24-72h) inoculation->incubation Incubate at 35°C mic_determination MIC Determination incubation->mic_determination Read Results

Caption: Experimental workflow for antifungal susceptibility testing.

Cytotoxicity Assay (Optional)

To assess the selectivity of the compound, a cytotoxicity assay against a mammalian cell line (e.g., HeLa or HepG2) can be performed using a standard MTT or XTT assay.

a. Cell Culture:

  • Culture the mammalian cells in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

b. Compound Treatment:

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the cell plate with the medium containing the compound dilutions.

  • Incubate for 24-48 hours.

c. Viability Assessment:

  • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Logical Relationships in Dose-Response Analysis

start Start Experiment prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions inoculate Inoculate with Fungal Culture prepare_dilutions->inoculate incubate Incubate inoculate->incubate measure_growth Measure Fungal Growth (e.g., OD600) incubate->measure_growth analyze_data Analyze Data measure_growth->analyze_data calculate_ic50 Calculate IC50/MIC analyze_data->calculate_ic50 end End calculate_ic50->end

Caption: Logical flow for a dose-response experiment.

Safety Precautions

  • This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

  • All fungal cultures should be handled in a biosafety cabinet (Class II) to prevent contamination and exposure.

  • Dispose of all contaminated materials according to institutional guidelines for biohazardous waste.

References

Application Notes and Protocols for High-Throughput Screening of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: High-Throughput Screening for Novel Antifungal Agents Targeting Lanosterol 14α-Demethylase

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents. The 2-(1H-1,2,4-triazol-1-yl)butan-1-ol scaffold is a key pharmacophore in several clinically successful antifungal drugs. These compounds typically exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.

This application note describes a high-throughput screening (HTS) campaign to identify and characterize novel this compound derivatives as potent inhibitors of fungal CYP51. The primary screen utilizes a biochemical assay with a recombinant fungal CYP51 enzyme and a fluorescent probe to enable rapid and sensitive detection of enzyme inhibition. Hits from the primary screen are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and spectrum of activity, and assess their cytotoxicity. This systematic approach allows for the efficient identification of promising lead compounds for further development as novel antifungal therapies.

Experimental Protocols

Primary High-Throughput Screening: Fungal CYP51 Inhibition Assay

This protocol describes a fluorescent-based biochemical assay for the high-throughput screening of inhibitors of fungal lanosterol 14α-demethylase (CYP51).

Materials:

  • Recombinant fungal CYP51 (e.g., from Candida albicans)

  • NADPH-cytochrome P450 reductase

  • Fluorescent probe substrate (e.g., a lanosterol analog that is metabolized by CYP51 to a fluorescent product)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., ketoconazole)

  • Negative control (DMSO)

  • 384-well black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Prepare a master mix of the assay buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.

  • Dispense the master mix into the wells of a 384-well plate.

  • Add the test compounds, positive control, and negative control to the appropriate wells. The final DMSO concentration should not exceed 1%.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorescent probe substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a suitable stop solution (if necessary, depending on the probe).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_background) / (Fluorescence_negative_control - Fluorescence_background))

  • Identify primary hits as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50%).

  • Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Secondary Assays: Hit Confirmation and Potency Determination

a) IC50 Determination: Primary hits are subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). The assay is performed as described for the primary screen, but with a serial dilution of the hit compounds. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

b) Antifungal Susceptibility Testing (Broth Microdilution): This assay determines the minimum inhibitory concentration (MIC) of the hit compounds against a panel of fungal pathogens.

Protocol:

  • Prepare a standardized inoculum of each fungal strain.

  • Serially dilute the hit compounds in a 96-well plate containing fungal growth medium.

  • Inoculate the wells with the fungal suspension.

  • Incubate the plates at the appropriate temperature and time for each fungal species.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often defined as a 50% or 90% reduction in turbidity compared to the growth control.

Tertiary Assays: Selectivity and Cytotoxicity

a) Human CYP51 Inhibition Assay: To assess the selectivity of the hit compounds, their inhibitory activity against human CYP51 is determined using a similar biochemical assay as the primary screen, but with the human enzyme.

b) Mammalian Cell Cytotoxicity Assay: The cytotoxicity of the hit compounds is evaluated against a panel of mammalian cell lines (e.g., HepG2, HEK293) using a cell viability assay such as the MTT or CellTiter-Glo assay.

Data Presentation

Table 1: Representative Primary HTS Results for a Library of 10,000 this compound Derivatives

ParameterValue
Total Compounds Screened10,000
Primary Hit Threshold>50% Inhibition
Number of Primary Hits150
Hit Rate1.5%
Z'-Factor0.85

Table 2: Summary of Secondary and Tertiary Assay Results for Representative Hit Compounds

Compound IDFungal CYP51 IC50 (µM)C. albicans MIC (µg/mL)Human CYP51 IC50 (µM)HepG2 CC50 (µM)Selectivity Index (Human/Fungal CYP51)
HTS-0010.250.525>100100
HTS-0020.180.2536>100200
HTS-0031.52.0155010
HTS-0040.51.050>100100
Ketoconazole0.10.12552050

Visualizations

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_tertiary Tertiary Assays cluster_output Outcome Compound_Library Compound Library (10,000 Derivatives) Primary_HTS Primary HTS Assay (Fungal CYP51 Inhibition) Compound_Library->Primary_HTS Primary_Hits Primary Hits (e.g., >50% Inhibition) Primary_HTS->Primary_Hits IC50 IC50 Determination (Potency) Primary_Hits->IC50 MIC Antifungal Susceptibility (Spectrum of Activity) Primary_Hits->MIC Selectivity Human CYP51 Assay (Selectivity) IC50->Selectivity Cytotoxicity Mammalian Cell Cytotoxicity (Safety) IC50->Cytotoxicity Lead_Compounds Lead Compounds for Further Optimization Selectivity->Lead_Compounds Cytotoxicity->Lead_Compounds

Caption: High-Throughput Screening Workflow for Novel Antifungal Agents.

Azole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Action cluster_outcome Cellular Effect Lanosterol Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Triazole This compound Derivatives Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Disruption Disruption of Fungal Cell Membrane Triazole->Lanosterol Inhibits Death Fungal Cell Death Disruption->Death

Caption: Mechanism of Action of Triazole Antifungal Agents.

Application Notes and Protocols for Testing Antifungal Activity Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro and in vivo efficacy of antifungal compounds against the opportunistic human pathogen Aspergillus fumigatus.

In Vitro Susceptibility Testing

In vitro testing is a crucial first step in evaluating the antifungal potential of a compound. The primary methods used are broth microdilution for determining the Minimum Inhibitory Concentration (MIC), disk diffusion for qualitative assessment, and time-kill assays to understand the pharmacodynamics of the compound.

Broth Microdilution Assay for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines. The MIC is the lowest concentration of an antifungal agent that substantially inhibits the growth of the fungus.

Experimental Protocol:

  • Inoculum Preparation:

    • Culture Aspergillus fumigatus on potato dextrose agar (PDA) at 35°C for 5-7 days to encourage sporulation.

    • Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80.

    • Gently scrape the surface with a sterile loop to dislodge the conidia.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (OD at 530 nm) and a hemocytometer for verification.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the desired concentration range.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of the prepared fungal inoculum to 100 µL of each antifungal dilution.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 46-50 hours.

  • MIC Determination:

    • The MIC is determined visually as the lowest concentration of the antifungal agent that causes a 100% reduction in growth compared to the drug-free control well.

Data Presentation:

CompoundStrain (e.g., Af293) MIC (µg/mL)
Test Compound A2
Test Compound B16
Voriconazole (Control)1

Experimental Workflow: Broth Microdilution

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungus Prepare A. fumigatus Inoculum mix Combine Inoculum and Compound in 96-Well Plate prep_fungus->mix prep_drug Prepare Serial Dilutions of Test Compound prep_drug->mix incubate Incubate at 35°C for 46-50 hours mix->incubate read_mic Visually Read MIC incubate->read_mic record Record Results read_mic->record

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-Kill Assay

This dynamic assay evaluates the rate at which an antifungal agent kills the fungus.

Experimental Protocol:

  • Setup:

    • Prepare a starting inoculum of A. fumigatus (1-5 x 10⁵ CFU/mL) in RPMI 1640 medium.

    • Add the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control.

    • Incubate the cultures at 35°C in a shaking incubator.

  • Sampling and Viability Counting:

    • At predefined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), draw an aliquot from each culture.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto PDA plates.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFUs).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration.

    • A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation:

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
05.05.05.0
45.84.54.1
86.53.93.2
127.23.1<2.0
248.0<2.0<2.0
488.5<2.0<2.0

In Vivo Efficacy Testing

In vivo models are essential for evaluating the therapeutic potential of an antifungal compound in a whole-organism system. A commonly used model is the murine model of invasive aspergillosis.

Experimental Protocol:

  • Animal Model and Immunosuppression:

    • Use specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old).

    • Induce neutropenia to make the mice susceptible to infection. This can be achieved by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1, and cortisone acetate (e.g., 250 mg/kg) on day -1 relative to infection.

  • Infection:

    • Prepare an inoculum of A. fumigatus conidia in sterile saline.

    • On day 0, infect the mice via the intranasal or intravenous route with a lethal dose of conidia (e.g., 2 x 10⁶ conidia in 20 µL for intranasal administration).

  • Treatment:

    • Initiate treatment with the test compound (and vehicle control) 24 hours post-infection.

    • Administer the compound daily for a defined period (e.g., 7 days) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment:

    • Survival: Monitor the mice daily for morbidity and mortality for up to 14-21 days post-infection. Plot survival curves (Kaplan-Meier).

    • Fungal Burden: In a satellite group of animals, euthanize them at a specific time point (e.g., 96 hours post-infection), harvest organs (lungs, kidneys, brain), homogenize the tissues, and plate serial dilutions to determine the fungal burden (CFU/gram of tissue).

Data Presentation:

Treatment GroupMedian Survival (Days)Fungal Burden (Log₁₀ CFU/g Lung)
Vehicle Control56.2 ± 0.4
Test Compound (10 mg/kg)124.1 ± 0.5
Amphotericin B (Control)>143.5 ± 0.3

Experimental Workflow: Murine Model of Invasive Aspergillosis

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Efficacy Assessment immuno Immunosuppress Mice (Cyclophosphamide) infect Infect Mice with A. fumigatus Conidia immuno->infect treat Administer Test Compound and Controls infect->treat monitor Monitor Survival treat->monitor burden Determine Fungal Burden in Organs treat->burden analyze Analyze Data (Kaplan-Meier, CFU counts) monitor->analyze burden->analyze

Caption: Workflow for in vivo testing in a murine model of aspergillosis.

Mechanism of Action: Targeting a Signaling Pathway

Understanding the mechanism of action is critical. Many effective antifungals, such as azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

Ergosterol Biosynthesis Pathway in A. fumigatus

This pathway involves a series of enzymatic steps to convert acetyl-CoA into ergosterol, the primary sterol in the fungal cell membrane. The enzyme lanosterol 14-alpha-demethylase, encoded by the cyp51A gene, is a key enzyme in this pathway and the primary target of azole drugs. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.

G cluster_pathway Ergosterol Biosynthesis Pathway acetyl Acetyl-CoA squalene Squalene acetyl->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps enzyme Lanosterol 14-alpha-demethylase (Cyp51A) lanosterol->enzyme enzyme->ergosterol toxic Toxic Sterol Intermediates enzyme->toxic Accumulation when inhibited inhibition Azole Antifungals (e.g., Voriconazole) inhibition->enzyme Inhibits

Application Notes & Protocols: Development of Novel Antimicrobial Agents from 1,2,4-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and proposed mechanisms of action of novel antimicrobial agents derived from 1,2,4-triazole scaffolds. The accompanying protocols offer detailed methodologies for key experiments in this area of research.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] This is attributed to the unique electronic and structural features of the triazole ring, which allow for diverse interactions with biological targets.[2] This document outlines the development of potent antimicrobial agents based on the 1,2,4-triazole core, with a focus on Schiff bases, Mannich bases, and metal complexes. Hybrid molecules that incorporate the 1,2,4-triazole scaffold with other bioactive moieties, such as quinolones, have also shown promising results against resistant bacterial strains.[1][3]

Data Presentation: Antimicrobial Activity of 1,2,4-Triazole Derivatives

The following tables summarize the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of representative 1,2,4-triazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antibacterial Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL)

Compound TypeDerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Schiff Base 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol0.264 (mM)---[1]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e)Superior to Streptomycin---[4]
Nalidixic acid-based azomethine derivatives (1a-g)---16[1]
Mannich Base 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative with pyrrolidinyl substituent-31.25--[1]
Triazole-Thione 5-(bromo diphenylsulfone)-4-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thione-8--[5]
Metal Complex Gold(I) complex of 1,2,4-triazolylidene ligand (4c)2---[6]
Silver(I) complex of 1,2,4-triazolylidene ligand (3f)---2-4[6]

Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL)

Compound TypeDerivativeCandida albicansAspergillus nigerMicrosporum gypseumReference
Schiff Base 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesInactiveInactiveSuperior to Ketoconazole[4]
Triazole Derivative Furo[3′,2′:6,7]chromeno[3,2-e][1][7]triazolo[1,5-c]pyrimidine (20a,b)1-5 (µmol/mL)1-5 (µmol/mL)-[8]

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol describes a common method for the synthesis of the 1,2,4-triazole core structure, which serves as a precursor for various derivatives.

Materials:

  • Substituted benzoic acid

  • Thiocarbohydrazide

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution

Procedure:

  • A mixture of a substituted benzoic acid and thiocarbohydrazide is refluxed in a suitable solvent such as ethanol.[4]

  • The reaction mixture is then cooled, and the resulting solid is filtered and washed.

  • The intermediate is then cyclized by heating in the presence of a base, such as sodium hydroxide, followed by acidification.

  • The resulting 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol is filtered, dried, and purified by recrystallization.

Protocol 2: Synthesis of 1,2,4-Triazole Schiff Bases

Materials:

  • 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

  • Substituted aromatic aldehyde

  • Ethanol or Glacial Acetic Acid

  • Catalytic amount of concentrated Sulfuric Acid

Procedure:

  • Dissolve the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in ethanol or glacial acetic acid.[9]

  • Add an equimolar amount of the substituted aromatic aldehyde to the solution.

  • Add a few drops of concentrated sulfuric acid as a catalyst.[4]

  • Reflux the mixture for an appropriate time (typically 1-4 hours).[9]

  • Cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • Purify the product by recrystallization.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Streptomycin, Ketoconazole)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 100 to 1.56 µg/mL).

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include wells with a standard antimicrobial agent as a reference.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48-72 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Start Start Synthesis_Core Synthesis of 1,2,4-Triazole Core Start->Synthesis_Core Step 1 Synthesis_Derivatives Synthesis of Derivatives (Schiff/Mannich Bases) Synthesis_Core->Synthesis_Derivatives Step 2 Purification Purification & Characterization Synthesis_Derivatives->Purification Step 3 Stock_Solution Prepare Stock Solutions Purification->Stock_Solution Step 4 Serial_Dilution Serial Dilution in Microtiter Plates Stock_Solution->Serial_Dilution Step 5 Inoculation Inoculation with Microorganisms Serial_Dilution->Inoculation Step 6 Incubation Incubation Inoculation->Incubation Step 7 MIC_Determination MIC Determination Incubation->MIC_Determination Step 8

Caption: General workflow for the synthesis and antimicrobial screening of 1,2,4-triazole derivatives.

synthesis_pathway Benzoic_Acid Substituted Benzoic Acid Triazole_Core 4-Amino-5-substituted- 4H-1,2,4-triazole-3-thiol Benzoic_Acid->Triazole_Core Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide->Triazole_Core Schiff_Base 1,2,4-Triazole Schiff Base Triazole_Core->Schiff_Base Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Schiff_Base Mannich_Base 1,2,4-Triazole Mannich Base Schiff_Base->Mannich_Base Amine Amine (e.g., Morpholine) Amine->Mannich_Base

Caption: Synthetic pathways for 1,2,4-triazole Schiff and Mannich bases.

mechanism_of_action Triazole_Compound 1,2,4-Triazole Derivative Bacterial_Cell Bacterial Cell Triazole_Compound->Bacterial_Cell DNA_Gyrase DNA Gyrase Inhibition Bacterial_Cell->DNA_Gyrase Cell_Wall Cell Wall Synthesis Inhibition Bacterial_Cell->Cell_Wall Protein_Synthesis Protein Synthesis Inhibition Bacterial_Cell->Protein_Synthesis Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Cell_Wall->Cell_Death Protein_Synthesis->Cell_Death

Caption: Proposed mechanisms of antimicrobial action for 1,2,4-triazole derivatives.

Mechanism of Action

The precise mechanism of action of 1,2,4-triazole derivatives can vary depending on their specific structure. However, several key targets have been proposed. For instance, some 1,2,4-triazole-naphthyridinone hybrids have been shown to be potent inhibitors of E. coli DNA gyrase, an essential enzyme for bacterial DNA replication.[5] Other proposed mechanisms include the inhibition of cell wall synthesis and protein synthesis. The hybridization of the 1,2,4-triazole scaffold with other pharmacophores can lead to compounds with enhanced activity and the potential to overcome existing drug resistance mechanisms.[3] Metal complexes of 1,2,4-triazole derivatives often exhibit enhanced antimicrobial activity compared to the free ligands, which is attributed to the chelation effect.[10]

Conclusion

The 1,2,4-triazole scaffold remains a highly promising starting point for the development of novel antimicrobial agents. The versatility of its chemistry allows for the synthesis of a wide array of derivatives, including Schiff bases, Mannich bases, and metal complexes, with potent activity against a range of microbial pathogens. The data and protocols presented herein provide a valuable resource for researchers engaged in the discovery and development of new antimicrobial drugs to combat the growing threat of antimicrobial resistance. Future research should continue to explore the synthesis of novel derivatives, investigate their mechanisms of action in greater detail, and evaluate their efficacy in vivo.

References

Application Notes and Protocols for the Quantification of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol in various matrices. While specific validated methods for this particular analyte are not widely published, the following protocols are based on established and validated methods for structurally similar triazole compounds, such as triazole fungicides, and are expected to be readily adaptable. The primary recommended techniques are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for its high sensitivity and selectivity, and Gas Chromatography-Mass Spectrometry (GC-MS) for its robust performance with volatile and semi-volatile compounds.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

HPLC-MS/MS is the preferred method for quantifying triazole compounds in complex matrices due to its superior sensitivity and specificity. This protocol outlines a general approach that should be optimized and validated for the specific matrix of interest.

Experimental Protocol

1.1.1. Sample Preparation (Solid Phase Extraction - SPE)

A critical step for removing interfering substances from the sample matrix.

  • Sample Pre-treatment:

    • For biological fluids (plasma, urine): Centrifuge the sample at 4000 rpm for 10 minutes to pellet any particulate matter. Take 1 mL of the supernatant and add 1 mL of 0.1% formic acid in water.

    • For environmental samples (water): Acidify the sample with formic acid to a pH of approximately 3.

    • For solid samples (soil, tissue): Perform a solvent extraction (e.g., with acetonitrile or methanol), evaporate the solvent, and reconstitute the residue in 1 mL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution:

    • Elute the analyte with 5 mL of methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial.

1.1.2. HPLC-MS/MS Conditions

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • HPLC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with 20% B, hold for 1 minute.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 20% B in 0.1 minutes and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometry Parameters (Positive Electrospray Ionization - ESI+):

    • Ion Source: ESI+

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a standard solution of this compound. A hypothetical precursor ion and product ions are provided in the data table.

Quantitative Data Summary

The following table presents hypothetical but expected validation data for the quantification of this compound using the described HPLC-MS/MS method.

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (RSD%) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect (%) 90 - 110%
Hypothetical MRM Transitions Precursor Ion (m/z): 156.1 -> Product Ion 1 (m/z): 69.1 (Quantifier), Product Ion 2 (m/z): 98.1 (Qualifier)

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Water) Pretreat 2. Pre-treatment (e.g., Centrifugation, Acidification) Sample->Pretreat SPE 3. Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Pretreat->SPE DryRecon 4. Evaporation & Reconstitution SPE->DryRecon HPLC 5. HPLC Separation (C18 Column, Gradient Elution) DryRecon->HPLC MSMS 6. MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Quant 7. Quantification (Calibration Curve) MSMS->Quant Report 8. Reporting (Concentration Data) Quant->Report

Caption: HPLC-MS/MS workflow for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For analytes with sufficient volatility and thermal stability, GC-MS offers excellent chromatographic resolution and is a robust analytical technique. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

Experimental Protocol

2.1.1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Sample Pre-treatment:

    • Take 1 mL of the sample (e.g., water, plasma).

    • Add 100 µL of an appropriate internal standard.

    • Adjust the pH to > 9 with a suitable base (e.g., 1M NaOH).

  • Liquid-Liquid Extraction:

    • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Collection and Drying:

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction process on the aqueous layer.

    • Combine the organic extracts.

    • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the solvent to a volume of approximately 1 mL under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended):

    • To the 1 mL extract, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2.1.2. GC-MS Conditions

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp at 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometry Parameters (Electron Ionization - EI):

    • Ion Source: EI

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte (and its derivative).

Quantitative Data Summary

The following table presents hypothetical but expected validation data for the quantification of this compound using the described GC-MS method.

ParameterResult
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (% Recovery) 80 - 120%
Hypothetical SIM Ions (for derivatized analyte) Target Ion 1 (m/z): [To be determined], Target Ion 2 (m/z): [To be determined], Target Ion 3 (m/z): [To be determined]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection & pH Adjustment LLE 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE DryCon 3. Drying & Concentration LLE->DryCon Deriv 4. Derivatization (Optional) (e.g., Silylation) DryCon->Deriv GC 5. GC Separation (Capillary Column) Deriv->GC MS 6. MS Detection (EI, SIM Mode) GC->MS Quant 7. Quantification (Calibration Curve) MS->Quant Report 8. Reporting (Concentration Data) Quant->Report

Caption: GC-MS workflow for the quantification of this compound.

Method Validation

Regardless of the chosen method, a full validation according to regulatory guidelines (e.g., FDA, EMA) or internal SOPs is mandatory. Key validation parameters to assess include:

  • Selectivity and Specificity: Ensuring no interference from matrix components at the retention time of the analyte.

  • Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the matrix under various storage and handling conditions.

Application Notes and Protocols for 2-(1H-1,2,4-triazol-1-yl)butan-1-ol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol as a key chemical intermediate in the synthesis of advanced pharmaceutical compounds, particularly focusing on its role in the production of the broad-spectrum antifungal agent, posaconazole. The following sections detail its primary application, relevant experimental protocols, and the mechanism of action of the resulting therapeutic agent.

Primary Application: Intermediate in Posaconazole Synthesis

This compound serves as a crucial building block in the convergent synthesis of posaconazole, a potent second-generation triazole antifungal drug.[1] Its structure contains the essential triazole moiety and a chiral center that are incorporated into the final complex structure of posaconazole. The synthesis of posaconazole involves multiple steps, and this intermediate is typically introduced towards the latter stages of the synthetic route.

The primary utility of this intermediate lies in its reaction with a suitably functionalized tetrahydrofuran core, followed by coupling with a piperazine side chain to assemble the final drug molecule. The hydroxyl group of this compound allows for its activation, often through tosylation or mesylation, to facilitate nucleophilic substitution reactions.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative reaction step involving a similar triazole intermediate in the synthesis of posaconazole, providing an expected performance for reactions with this compound.

Reaction StepReactantsSolvent SystemCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)
Iodide to Triazole Conversion & HydrolysisChiral iodide intermediate, Sodium triazoleDMF:DMPUSodium hydroxideAmbientNot Specified>90
Coupling with Phenyl CarbamateFormyl hydrazine derivative, Phenyl carbamate derivativeTolueneNone75 - 8512 - 2480 (overall)
Cyclization to TriazoloneIntermediate from coupling reactionTolueneNone100 - 11024 - 4880 (overall)
Deprotection to PosaconazoleBenzyloxy triazolone intermediateNot Specified5% Pd/C, Formic acidRoom Temp - 4024+80 (overall)

Note: Data is compiled from analogous steps in posaconazole synthesis and represents typical yields.[2] Specific yields for reactions starting directly with this compound may vary.

Experimental Protocols

The following protocols are detailed methodologies for key experimental steps in the synthesis of posaconazole, illustrating the application of triazole-containing intermediates.

Protocol 1: Activation of the Hydroxyl Group (Tosylation)

This protocol describes the activation of the primary alcohol of a triazole intermediate, a necessary step for subsequent coupling reactions.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 equivalents) to the solution, followed by the dropwise addition of a solution of tosyl chloride (1.1 equivalents) in DCM.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tosylated product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of the Triazole Intermediate with the Tetrahydrofuran Core

This protocol details the coupling of the activated triazole intermediate with the core tetrahydrofuran structure of posaconazole.

Materials:

  • Activated this compound derivative (e.g., tosylate)

  • [(3R,5R)-5-(2,4-Difluorophenyl)tetrahydro-5-(1H-1,2,4-triazol-1-ylmethyl)-3-furanyl]methanol derivative

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere apparatus

Procedure:

  • To a solution of the [(3R,5R)-5-(2,4-Difluorophenyl)tetrahydro-5-(1H-1,2,4-triazol-1-ylmethyl)-3-furanyl]methanol derivative (1 equivalent) in anhydrous DMF under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of the activated this compound derivative (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain the coupled product.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The final product, posaconazole, derived from intermediates like this compound, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By binding to the heme iron in the active site of CYP51, posaconazole prevents the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol. This disruption of the cell membrane results in the inhibition of fungal growth and cell death.

G cluster_0 Fungal Cell AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 demethylation Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane incorporation CYP51->Ergosterol synthesis Posaconazole Posaconazole Posaconazole->CYP51 Inhibits

Caption: Mechanism of action of posaconazole.

Experimental Workflow for Synthesis

The overall synthesis of posaconazole utilizing a triazole intermediate follows a convergent approach, as depicted in the workflow diagram below. This involves the separate synthesis of key fragments which are then combined to form the final molecule.

G cluster_workflow Posaconazole Synthesis Workflow Start1 Starting Materials for Tetrahydrofuran Core THF_Core Chiral Tetrahydrofuran Core Synthesis Start1->THF_Core Coupling1 Coupling of Activated Triazole and Tetrahydrofuran Core THF_Core->Coupling1 Start2 This compound Activation Activation of Hydroxyl Group (e.g., Tosylation) Start2->Activation Activation->Coupling1 Start3 Starting Materials for Piperazine Side Chain Piperazine_Chain Piperazine Side Chain Synthesis Start3->Piperazine_Chain Coupling2 Coupling with Piperazine Side Chain Piperazine_Chain->Coupling2 Coupling1->Coupling2 Deprotection Final Deprotection and Purification Coupling2->Deprotection Posaconazole Posaconazole Deprotection->Posaconazole

Caption: Convergent synthesis workflow for posaconazole.

References

Application Notes and Protocols for Testing 1,2,4-Triazole Derivatives in Plant Pathogen Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of 1,2,4-triazole derivatives as potential inhibitors of plant pathogens. The information is intended to guide researchers in the systematic screening and characterization of these compounds for the development of novel fungicides.

Introduction

1,2,4-triazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have been extensively developed as antifungal agents in both medicine and agriculture.[1][2][3] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the biosynthesis of ergosterol.[3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal growth inhibition or cell death.[3][5] This targeted action provides a degree of selectivity, making 1,2,4-triazoles effective fungicides.[4]

This document outlines the key in vitro and in vivo assays to determine the efficacy of novel 1,2,4-triazole derivatives against a range of phytopathogenic fungi.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of 1,2,4-triazole derivatives stems from their ability to block the ergosterol biosynthesis pathway in fungi. Specifically, they target the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key step in the formation of ergosterol. The nitrogen atom (N4) in the triazole ring binds to the heme iron atom in the active site of the CYP51 enzyme, preventing it from binding to its natural substrate.[3] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane, ultimately disrupting its structure and function.[5]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 1,2,4-Triazole Derivatives cluster_consequence Consequences AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene 2,3-epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Intermediates 14-demethylated Intermediates Lanosterol->Intermediates CYP51 (14α-demethylase) DisruptedMembrane Disrupted Membrane Integrity Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole 1,2,4-Triazole Derivative Triazole->Block GrowthInhibition Fungal Growth Inhibition / Death DisruptedMembrane->GrowthInhibition

Caption: Inhibition of Ergosterol Biosynthesis by 1,2,4-Triazole Derivatives.

Data Presentation

The following tables summarize the antifungal activity of representative 1,2,4-triazole derivatives against various plant pathogens.

Table 1: Mycelial Growth Inhibition of 1,2,4-Triazole Derivatives

Compound IDTarget PathogenConcentration (µg/mL)Inhibition Rate (%)Reference
TZD-ABotrytis cinerea5085.2[1][2]
TZD-BPhytophthora infestans5078.5[1]
TZD-CPyricularia oryzae5092.1[1]
TZD-DSclerotinia sclerotiorum5089.7[4]
TZD-ERhizoctonia solani5081.3[4]

Table 2: EC50 Values of 1,2,4-Triazole Derivatives

Compound IDTarget PathogenEC50 (µg/mL)Reference
TZD-FBotrytis cinerea8.86[6]
TZD-GSclerotinia sclerotiorum1.59[4][6]
TZD-HPhytophthora infestans0.46[4][6]
TZD-IRhizoctonia solani0.27[4][6]
TZD-JPhysalospora piricola13.095[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is used to determine the inhibitory effect of the test compounds on the mycelial growth of filamentous fungi.

G cluster_prep Preparation cluster_inoc Inoculation cluster_inc Incubation cluster_eval Evaluation Prep_Media Prepare Potato Dextrose Agar (PDA) Prep_Comp Prepare stock solutions of test compounds in DMSO Prep_Media->Prep_Comp Prep_Plates Add compound stock to molten PDA to achieve desired concentrations Prep_Comp->Prep_Plates Pour_Plates Pour amended PDA into Petri dishes Prep_Plates->Pour_Plates Inoc Place a mycelial plug from an actively growing fungal culture onto the center of the solidified PDA plate Pour_Plates->Inoc Incubate Incubate plates at 25-28°C for 3-7 days Inoc->Incubate Measure Measure the diameter of the fungal colony Incubate->Measure Calculate Calculate the percentage of mycelial growth inhibition Measure->Calculate

Caption: Workflow for Mycelial Growth Inhibition Assay.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Test 1,2,4-triazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • Actively growing cultures of test fungi on PDA

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C in a water bath.

  • Compound Preparation: Prepare stock solutions of the 1,2,4-triazole derivatives in DMSO.

  • Poisoned Media Preparation: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium, as it can inhibit fungal growth. A control plate containing only DMSO (at the same concentration as the treatment plates) should also be prepared.

  • Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each PDA plate.

  • Incubation: Seal the plates with parafilm and incubate them at 25-28°C in the dark for a period sufficient for the fungal growth in the control plate to nearly cover the plate (typically 3-7 days).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treatment plate

Protocol 2: In Vitro Spore Germination Assay

This assay determines the effect of the test compounds on the germination of fungal spores.

Materials:

  • Fungal culture producing abundant spores

  • Sterile distilled water with 0.1% Tween 80

  • Hemocytometer

  • Glass microscope slides and coverslips

  • Test 1,2,4-triazole derivatives

  • Moist chamber (e.g., a Petri dish with moist filter paper)

  • Microscope

Procedure:

  • Spore Suspension Preparation: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing 0.1% Tween 80 and gently scraping the surface with a sterile loop.

  • Spore Concentration Adjustment: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer.

  • Treatment Preparation: Prepare a series of dilutions of the test compounds in sterile distilled water.

  • Assay Setup: On a clean glass slide, place a 20 µL drop of the spore suspension and a 20 µL drop of the test compound solution. For the control, use sterile distilled water instead of the compound solution.

  • Incubation: Place the slides in a moist chamber to prevent drying and incubate at 25-28°C for 12-24 hours.

  • Observation: After incubation, place a coverslip over the drop and observe at least 100 spores per treatment under a microscope. A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.

  • Calculation: Calculate the percentage of spore germination inhibition using the following formula: Inhibition (%) = [(G_c - G_t) / G_c] x 100 Where:

    • G_c = Percentage of germinated spores in the control

    • G_t = Percentage of germinated spores in the treatment

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.

Materials:

  • 96-well microtiter plates

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Spore suspension of the test fungus

  • Test 1,2,4-triazole derivatives

  • Spectrophotometer or microplate reader

Procedure:

  • Plate Preparation: Add 100 µL of sterile PDB to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of compound concentrations.

  • Inoculation: Prepare a fungal spore suspension and adjust the concentration to approximately 1 x 10^4 to 5 x 10^4 spores/mL in PDB. Add 100 µL of this inoculum to each well. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Cover the plate and incubate at 25-28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is often defined as the concentration that inhibits 90% of the growth compared to the positive control.

Protocol 4: In Vivo Antifungal Assay on Detached Leaves

This assay evaluates the protective and curative activity of the compounds on plant tissue.

Materials:

  • Healthy, young, and fully expanded leaves of a susceptible host plant

  • Test 1,2,4-triazole derivatives

  • Spore suspension of the pathogen

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Atomizer or sprayer

Procedure:

  • Leaf Preparation: Detach healthy leaves from the host plant, wash them with sterile distilled water, and place them with the adaxial side up in moist chambers.

  • Protective Activity:

    • Spray the leaves with the test compound solutions at various concentrations.

    • Allow the leaves to air dry for 2-4 hours.

    • Inoculate the leaves by placing a drop of the pathogen spore suspension on the leaf surface.

  • Curative Activity:

    • Inoculate the leaves with a drop of the pathogen spore suspension.

    • Incubate for 24 hours to allow for infection to establish.

    • Spray the inoculated leaves with the test compound solutions.

  • Incubation: Incubate all treated and control leaves in the moist chambers at an appropriate temperature and light cycle for the specific pathogen-host interaction (e.g., 20-25°C with a 12h photoperiod) for 3-7 days.

  • Evaluation: Assess the disease severity by measuring the lesion diameter or by using a disease rating scale. Calculate the percentage of disease control compared to the untreated, inoculated control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of 1,2,4-triazole derivatives as potential plant pathogen inhibitors. By following these standardized methods, researchers can obtain reliable and comparable data on the efficacy of novel compounds, facilitating the identification and development of new-generation fungicides for sustainable agriculture.

References

Application Notes & Protocols for In Vivo Formulation of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific formulation data for 2-(1H-1,2,4-triazol-1-yl)butan-1-ol is publicly available. This document provides a generalized framework and protocols based on common strategies for formulating poorly water-soluble triazole-based compounds for preclinical in vivo research.

Application Notes

Introduction

This compound is a novel chemical entity containing a triazole moiety, a common feature in antifungal agents. For in vivo evaluation of its efficacy and pharmacokinetic profile, an appropriate formulation is critical to ensure adequate bioavailability and consistent exposure. Triazole-containing compounds often exhibit poor aqueous solubility, which presents a significant challenge for developing formulations suitable for parenteral and oral administration. This document outlines potential formulation strategies and detailed protocols to guide researchers in developing a suitable formulation for preclinical in vivo studies.

Pre-formulation Assessment

A thorough pre-formulation assessment is the foundational step in developing a viable formulation. Key parameters to investigate for this compound include:

  • Aqueous Solubility: Determine the solubility in water and buffers at various physiological pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4). This will indicate if pH adjustment can be a viable strategy.

  • pKa Determination: Identifying the ionization constant(s) will help in understanding the compound's solubility profile as a function of pH.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) will provide insights into the compound's lipophilicity and its potential for oral absorption and distribution.

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can determine the crystallinity and melting point of the compound, which can influence its dissolution rate.

Formulation Strategies for Poorly Soluble Triazoles

Based on the pre-formulation data, several strategies can be employed to enhance the solubility and bioavailability of this compound for in vivo studies.

  • Co-solvent Systems: A mixture of a primary solvent (e.g., water) with one or more water-miscible organic solvents can be used to dissolve the compound. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.

  • Surfactant-based Formulations: The use of non-ionic surfactants such as polysorbates (e.g., Tween® 80) or cremophors (e.g., Kolliphor® EL) can increase solubility by forming micelles that encapsulate the drug molecules.

  • Cyclodextrin Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This is a widely used approach for formulating triazole antifungals for both oral and intravenous administration.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation vehicle to a range where the ionized, more soluble form of the drug predominates can be a simple and effective strategy.

  • Suspensions: For oral administration, a micronized suspension of the drug in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., a surfactant) can be prepared.

Experimental Protocols

Protocol 1: Solubility Screening in Various Vehicles

Objective: To determine the solubility of this compound in different pharmaceutically acceptable vehicles to select a suitable formulation approach.

Materials:

  • This compound

  • Various solvents and co-solvents (e.g., water, saline, phosphate-buffered saline (PBS), polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol)

  • Surfactants (e.g., Tween® 80, Kolliphor® EL)

  • Cyclodextrins (e.g., 20% w/v HP-β-CD in water)

  • Vials, shaker, centrifuge, HPLC system

Method:

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected vehicle in a glass vial.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for undissolved solid material.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Express the solubility in mg/mL.

Protocol 2: Preparation of a Co-solvent-based Formulation for Intravenous Administration

Objective: To prepare a clear, sterile solution of this compound suitable for intravenous injection in small animal models.

Materials:

  • This compound

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile vials, magnetic stirrer, sterile filters (0.22 µm)

Method:

  • Based on solubility data, determine the desired concentration and the ratio of co-solvents. For example, a vehicle could be 40% PEG 400, 10% PG, and 50% saline.

  • Weigh the required amount of this compound.

  • In a sterile vial, add the PEG 400 and PG.

  • Add the weighed compound to the co-solvent mixture and stir using a magnetic stirrer until fully dissolved. Gentle warming may be applied if necessary, but stability at that temperature should be confirmed.

  • Once the compound is dissolved, slowly add the saline while stirring to avoid precipitation.

  • Visually inspect the final formulation for any precipitation or cloudiness. The solution should be clear.

  • Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile vial.

  • Store the formulation at an appropriate temperature (e.g., 2-8°C) and protect it from light.

Protocol 3: Preparation of a Cyclodextrin-based Formulation for Oral/Intravenous Administration

Objective: To prepare a formulation of this compound using HP-β-CD to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection or purified water

  • Magnetic stirrer, sonicator, pH meter

Method:

  • Prepare the HP-β-CD solution (e.g., 20-40% w/v) by dissolving the required amount of HP-β-CD in water with stirring.

  • Slowly add the weighed this compound to the cyclodextrin solution while stirring.

  • Continue stirring for several hours (e.g., 12-24 hours) at room temperature to facilitate the formation of the inclusion complex. Sonication can be used to expedite dissolution.

  • After the compound is fully dissolved, check the pH of the solution and adjust if necessary using dilute HCl or NaOH.

  • For intravenous administration, filter the solution through a 0.22 µm sterile filter.

  • The final formulation should be a clear, colorless solution.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound

VehicleSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate-Buffered Saline (pH 7.4)< 0.01
0.1 N HCl (pH 1.2)0.05
Propylene Glycol (PG)50
Polyethylene Glycol 400 (PEG 400)120
5% Tween® 80 in Water0.8
20% (w/v) HP-β-CD in Water5.0
40% (w/v) HP-β-CD in Water12.5
40% PEG 400 / 10% PG / 50% Saline10.0

Visualizations

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Study A Physicochemical Characterization (Solubility, pKa, LogP) C Vehicle Solubility Screening A->C B Solid-State Analysis (XRPD, DSC) B->C D Select Formulation Strategy (Co-solvent, Cyclodextrin, etc.) C->D E Formulation Optimization (Concentration, Stability) D->E F Dose Preparation & Sterilization E->F G Administration to Animal Model F->G H Pharmacokinetic/ Efficacy Evaluation G->H

Caption: Workflow for In Vivo Formulation Development.

G cluster_pathway Hypothetical Triazole Antifungal Signaling Pathway Compound This compound Erg11 Lanosterol 14-alpha-demethylase (CYP51) Compound->Erg11 Inhibition Ergosterol Ergosterol Erg11->Ergosterol Lanosterol Lanosterol Lanosterol->Erg11 Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation

Caption: Hypothetical Mechanism of Action Pathway.

Troubleshooting & Optimization

troubleshooting solubility issues of triazole compounds in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Triazole Compound Solubility

This guide provides researchers, scientists, and drug development professionals with practical solutions and insights for addressing solubility challenges with triazole compounds in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that typically limit the aqueous solubility of triazole compounds?

The aqueous solubility of triazole compounds is a multifactorial issue primarily governed by their physicochemical properties. Many triazoles possess rigid, aromatic ring structures which contribute to high crystal lattice energy, making it difficult for water molecules to solvate the crystal. Furthermore, their often high molecular weight and hydrophobicity (high LogP) limit their interaction with water. The pKa of the triazole's basic nitrogen atoms is also critical; at neutral pH, these nitrogens may be un-ionized, reducing the molecule's polarity and thus its solubility.

Q2: My triazole compound is a weak base. How does pH affect its solubility?

For a weakly basic triazole, solubility is highly pH-dependent. In an acidic environment (pH < pKa), the basic nitrogen atoms in the triazole ring become protonated, forming a positively charged cation. This ionized form is significantly more polar and interacts more favorably with water, leading to a substantial increase in solubility. Conversely, as the pH increases above the pKa, the compound becomes deprotonated and returns to its less soluble, neutral form. Therefore, acidification of the aqueous medium is a primary strategy for solubilizing basic triazoles.

Q3: Can I use a simple organic co-solvent to improve solubility? What are the common choices?

Yes, using water-miscible organic co-solvents is a very common and effective technique. These solvents work by reducing the overall polarity of the solvent system, which lowers the energy required to solvate the hydrophobic triazole molecule. Common choices include:

  • Alcohols: Ethanol, isopropanol

  • Glycols: Propylene glycol (PG), Polyethylene glycol 300/400 (PEG 300/400)

  • Others: Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA)

It is crucial to start with low percentages of co-solvents (e.g., 5-10%) and incrementally increase the concentration, as high levels can sometimes lead to toxicity in biological assays.

Q4: What are cyclodextrins and how can they help with my triazole compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like many triazoles, within their central cavity. This forms a water-soluble inclusion complex, effectively shielding the hydrophobic part of the triazole from the aqueous environment and dramatically increasing its apparent solubility without altering the bulk solvent properties. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations for this purpose.

Troubleshooting Guide

Problem: My triazole compound shows poor or no solubility in my aqueous buffer system.

This guide provides a systematic approach to diagnosing and solving the issue. Follow the workflow to identify an appropriate solubilization strategy.

G start Start: Compound has inadequate solubility in aqueous buffer check_pka 1. Characterize Compound - Determine pKa - Assess LogP start->check_pka is_ionizable Is the compound ionizable at a practically achievable pH? check_pka->is_ionizable ph_adjust 2. pH Modification - Prepare buffers at pH values 2 units below pKa (for bases) - Test solubility is_ionizable->ph_adjust  Yes try_cosolvent 3. Co-solvent Addition - Screen DMSO, PG, PEG400 - Start at 5-10% (v/v) - Assess physical stability is_ionizable->try_cosolvent No / Insufficient sol_ok1 Solubility Achieved ph_adjust->sol_ok1 Success ph_adjust->try_cosolvent Failure / Insufficient sol_ok2 Solubility Achieved try_cosolvent->sol_ok2 Success try_complex 4. Complexation Agents - Screen cyclodextrins (e.g., HP-β-CD) - Prepare stock solutions and evaluate solubility increase try_cosolvent->try_complex Failure / Insufficient sol_ok3 Solubility Achieved try_complex->sol_ok3 Success advanced 5. Advanced Formulation - Solid dispersions - Salt form screening - Nanoparticle formulation try_complex->advanced Failure / Insufficient

Caption: A stepwise workflow for troubleshooting poor aqueous solubility of triazole compounds.

Problem: My compound dissolves in a co-solvent/water mixture but crashes out upon further dilution.

This often occurs when a compound is diluted into an aqueous buffer where it has lower solubility (a phenomenon known as "fall-out").

  • Solution 1: Increase Co-solvent in Final Medium: Ensure the final concentration of the co-solvent in your assay medium is sufficient to maintain solubility. You may need to prepare your dilution buffer with a certain percentage of the same co-solvent.

  • Solution 2: Use a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Cremophor® EL can act as stabilizers, preventing the precipitation of your compound by forming micelles.

  • Solution 3: Use a Different Solubilization Method: If dilution sensitivity is high, co-solvents may not be the ideal approach. Consider using cyclodextrins, which form more stable complexes that are less prone to dissociation upon dilution.

Solubility Data Tables

Table 1: Aqueous Solubility of a Model Weakly Basic Triazole (pKa = 4.5) at 25°C

pH of BufferSolubility (µg/mL)Fold Increase vs. pH 7.4
7.41.51.0x
6.022.014.7x
5.0250.8167.2x
4.0>1000>667x
2.5>2000>1333x

Data is illustrative and intended for comparative purposes.

Table 2: Effect of Co-solvents on the Solubility of a Model Triazole at Neutral pH

Solvent System (v/v)Solubility (µg/mL)Fold Increase vs. Water
100% Water0.81.0x
10% Propylene Glycol in Water15.519.4x
20% Propylene Glycol in Water75.294.0x
10% PEG 400 in Water25.131.4x
20% PEG 400 in Water130.6163.3x
10% HP-β-CD in Water195.0243.8x

Data is illustrative and intended for comparative purposes.

Key Methodologies and Protocols

Protocol 1: Basic Protocol for Screening Solubility Enhancement with a Co-solvent

  • Preparation:

    • Prepare a high-concentration stock solution of the triazole compound in 100% DMSO (e.g., 20 mg/mL).

    • Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 30% PEG 400).

  • Solubilization:

    • Add a small aliquot of the DMSO stock solution to each co-solvent buffer to reach a target final concentration that is above the expected aqueous solubility. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).

    • For example, add 5 µL of 20 mg/mL stock to 495 µL of buffer for a target concentration of 200 µg/mL.

  • Equilibration & Analysis:

    • Vortex each sample vigorously for 1 minute.

    • Place the samples on a rotator or shaker at room temperature for 2-4 hours to allow them to reach equilibrium.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep_stock Prepare high-conc. stock in DMSO prep_buffers Prepare buffers with varying % co-solvent add_stock Add stock to buffers (final DMSO <1%) prep_buffers->add_stock equilibrate Vortex and shake for 2-4 hours add_stock->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge analyze Analyze supernatant via HPLC or LC-MS centrifuge->analyze

Caption: Experimental workflow for assessing the effect of a co-solvent on compound solubility.

Technical Support Center: Optimization of Triazole Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for triazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles?

A1: The most widely used and robust method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction. This reaction is highly efficient, regiospecific, and proceeds under mild conditions, making it suitable for a wide range of substrates, including sensitive biomolecules.[1][2][3]

Q2: What is the role of the copper catalyst in the CuAAC reaction?

A2: The copper(I) catalyst is essential for the reaction's efficiency and regioselectivity. It activates the terminal alkyne for the cycloaddition with the azide, significantly lowering the activation energy compared to the uncatalyzed thermal reaction. This catalytic cycle results in the exclusive formation of the 1,4-disubstituted triazole isomer.[3][4]

Q3: Can I use a Copper(II) salt directly as a catalyst?

A3: While the active catalytic species is Cu(I), you can start with a more stable Cu(II) salt (e.g., CuSO₄). In this case, a reducing agent, most commonly sodium ascorbate, must be added to the reaction mixture to generate the active Cu(I) species in situ.[2][5]

Q4: Are there alternatives to copper catalysts for triazole synthesis?

A4: Yes, other metal catalysts can be used, which may offer different regioselectivity. For instance, ruthenium catalysts can selectively produce 1,5-disubstituted 1,2,3-triazoles.[3][6] Gold nanoparticle-based catalysts have also been explored for the synthesis of 1,4-disubstituted triazoles.[7] Additionally, metal-free synthesis methods exist, such as strain-promoted azide-alkyne cycloaddition (SPAAC) or reactions using specific reagents like β-carbonyl phosphonates with cesium carbonate.[2][6][8]

Q5: How does temperature affect the triazole formation reaction?

A5: Temperature can significantly influence the reaction rate and, in some cases, the product distribution. While many CuAAC reactions proceed efficiently at room temperature, heating can accelerate the reaction.[2] However, in certain systems, temperature can alter the selectivity. For example, at 0°C, an aerobic oxidative coupling might favor the formation of a bis(1,2,3-triazole), whereas at 60°C, a 5-alkynyl-1,2,3-triazole might be the preferred product.[9][10] Extremely low temperatures (-35°C) with excess base have been shown to favor the formation of bistriazoles.[11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst (Cu(I) oxidized to Cu(II))Add a reducing agent like sodium ascorbate to regenerate Cu(I).[2] Ensure the reaction is performed under an inert atmosphere if using an oxygen-sensitive Cu(I) source without a reducing agent.[1]
Poor catalyst solubilityUse a ligand (e.g., THPTA, TBTA) to improve the solubility and stability of the copper catalyst.[1][2]
Catalyst sequestration by starting materialsIf your substrate (e.g., a protein) can chelate copper, consider using an excess of the copper catalyst and ligand.[1][12]
Inappropriate solventThe choice of solvent can significantly impact reaction efficiency. Screen a range of solvents. Polar aprotic solvents like DMSO and DMF are often effective, as are mixtures of water with organic solvents like t-butanol or THF.[6][8][13]
Formation of Side Products (e.g., oxidative homocoupling of alkyne) Presence of oxygen when using a Cu(I) catalystDegas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of sodium ascorbate also helps to mitigate oxidative side reactions.[4]
Reaction Stalls Before Completion Catalyst deactivationAdd a fresh portion of the catalyst or the reducing agent.
Substrate degradationReactive oxygen species generated by the Cu(II)/ascorbate system can degrade sensitive substrates. The addition of a copper-chelating ligand and aminoguanidine can help protect biomolecules.[1][2]
Difficulty in Product Purification Residual copper in the final productAfter the reaction, wash the product with a solution of a chelating agent like EDTA to remove copper ions.[14]
Inconsistent Results Variability in reagent qualityEnsure the purity of your azide and alkyne starting materials. Azides, in particular, can be unstable.

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and should be optimized for specific substrates.

  • To a suitable reaction vial, add the alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents).

  • Add the chosen solvent (e.g., a 1:1 mixture of water and t-butanol, or DMSO).

  • In a separate vial, prepare the catalyst solution. For a Cu(II) source, premix CuSO₄ (0.01-0.1 equivalents) with a ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in a 1:5 molar ratio in the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Prepare a fresh solution of sodium ascorbate (0.1-1.0 equivalents) in the reaction solvent.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by partitioning between an organic solvent and water, followed by purification, typically by column chromatography.

Visualizations

CuAAC_Catalytic_Cycle cluster_0 CuAAC Catalytic Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide + Alkyne - H+ Alkyne Terminal Alkyne (R-C≡CH) Cu_Triazolide Cu(I)-Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide Organic Azide (R'-N3) Product 1,4-Disubstituted Triazole Cu_Triazolide->Product + H+ Product->Cu_I Releases Catalyst Troubleshooting_Flowchart Start Reaction Issue? LowYield Low/No Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No CheckCatalyst Check Catalyst Activity (Add Reducer/Ligand) LowYield->CheckCatalyst Yes InertAtmosphere Use Inert Atmosphere & Degas Solvents SideProducts->InertAtmosphere Yes CheckPurity Check Reagent Purity SideProducts->CheckPurity No CheckSolvent Optimize Solvent CheckCatalyst->CheckSolvent End Problem Solved CheckSolvent->End InertAtmosphere->End CheckPurity->End Experimental_Workflow cluster_1 Reaction Optimization Workflow Define Define Substrates (Alkyne & Azide) ScreenCatalyst Screen Catalysts (e.g., CuI, CuSO4/Ascorbate) Define->ScreenCatalyst ScreenSolvent Screen Solvents (e.g., DMSO, H2O/tBuOH) ScreenCatalyst->ScreenSolvent OptimizeTemp Optimize Temperature (e.g., RT, 40°C, 60°C) ScreenSolvent->OptimizeTemp Analyze Analyze Results (TLC, LC-MS, NMR) OptimizeTemp->Analyze ScaleUp Scale-Up Reaction Analyze->ScaleUp

References

stability testing of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol

This technical support center provides guidance and troubleshooting for researchers investigating the stability of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with the pH stability testing for this compound?

A1: Start with a forced degradation study. This involves subjecting the compound to a range of pH conditions more extreme than expected during storage or use to accelerate degradation. This will help you identify potential degradation pathways and develop a stability-indicating analytical method.

Q2: What pH conditions are recommended for the initial forced degradation study?

A2: A standard approach is to test in acidic, neutral, and basic conditions. Recommended starting points are:

  • Acidic: 0.1 M Hydrochloric Acid (HCl)

  • Neutral: Purified Water or a neutral buffer (e.g., phosphate buffer at pH 7.0)

  • Basic: 0.1 M Sodium Hydroxide (NaOH)

You can expand this to include a range of buffered solutions (e.g., pH 2, 4, 7, 9, 12) for a more detailed pH-rate profile.

Q3: How should I prepare my samples for the stability study?

A3:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) where it is freely soluble.

  • For the study, dilute an aliquot of the stock solution with the respective aqueous buffer (acidic, neutral, or basic) to achieve the target concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be low (typically <5%) to minimize its effect on the degradation kinetics.

  • Prepare a control sample (Time 0) by immediately neutralizing an aliquot of the test solution and diluting it with mobile phase to the target concentration for analysis.

  • Store the remaining test solutions under controlled temperature conditions (e.g., 60°C) to accelerate degradation.

Q4: What analytical technique is most suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the most common and recommended technique. A mass spectrometry (MS) detector can also be coupled with HPLC (LC-MS) to help identify the degradation products. The method must be "stability-indicating," meaning it can separate the intact drug from its degradation products and any excipients.

Troubleshooting Guide

Q1: My compound is not soluble in the aqueous pH buffers. What can I do?

A1:

  • Increase the proportion of co-solvent: You can cautiously increase the percentage of the organic solvent (e.g., acetonitrile) in your sample preparation, but be aware that this can influence the degradation pathway and rate.

  • Use a different co-solvent: Test other water-miscible organic solvents like methanol or dimethyl sulfoxide (DMSO).

  • Lower the compound concentration: A lower starting concentration might be sufficient for detection and may stay in solution.

Q2: The compound is degrading too quickly in acidic or basic conditions, even at room temperature. How can I study the degradation rate?

A2:

  • Lower the temperature: Perform the study at a lower temperature (e.g., 40°C, 25°C, or even refrigerated at 5°C) to slow down the reaction.

  • Use milder conditions: Decrease the strength of the acid or base (e.g., use 0.01 M or 0.001 M HCl/NaOH).

  • Sample at earlier time points: Take samples at very short intervals (e.g., 5, 15, 30 minutes) to capture the initial degradation profile.

Q3: I don't observe any degradation after several days under accelerated conditions. What should I do?

A3:

  • Increase the stress: Increase the temperature (e.g., up to 80°C) or the concentration of the acid/base.

  • Extend the study duration: Continue the study for a longer period.

  • Confirm method suitability: Ensure your analytical method is sensitive enough to detect small amounts of degradation products. Check for peak purity of the main compound using a photodiode array (PDA) detector to see if any co-eluting peaks are hidden.

Q4: I see new peaks appearing in my chromatogram. How can I determine if they are degradation products?

A4:

  • Perform a mass balance calculation: The decrease in the concentration of the parent compound should ideally correspond to the increase in the concentration of the degradation products. A good mass balance (e.g., 95-105%) suggests the new peaks are related to your compound.

  • Use LC-MS: Liquid Chromatography-Mass Spectrometry can provide the mass of the molecules in the new peaks, which is crucial for identifying them as degradation products by comparing their mass to potential breakdown structures of the parent molecule.

Data Presentation

Use the following table structure to record and compare your stability data.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)Initial Assay (%)Assay after Stress (%)% DegradationNo. of DegradantsArea of Major Degradant (%)
0.1 M HCl (60°C)0100.0--0-
2
8
24
0.1 M NaOH (60°C)0100.0--0-
2
8
24
H₂O (60°C)0100.0--0-
24
72

Experimental Protocols

Protocol: Forced Hydrolytic Degradation Study

1. Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions under accelerated thermal conditions.

2. Materials:

  • This compound reference standard

  • HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV/PDA detector

3. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.

  • Acidic Degradation:

    • Transfer 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M HCl.

    • Keep the flask in a water bath maintained at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent molar amount of NaOH, and dilute to volume with mobile phase.

  • Basic Degradation:

    • Transfer 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M NaOH.

    • Follow the heating and sampling procedure as described for acidic degradation.

    • Neutralize the aliquots with an equivalent molar amount of HCl.

  • Neutral Degradation (Hydrolysis):

    • Transfer 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of HPLC-grade water.

    • Follow the heating and sampling procedure. No neutralization is needed.

  • Time 0 Sample: Prepare a sample by adding the compound to the stress medium, immediately neutralizing it, and diluting it for analysis without heating.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Record the peak area of the parent compound and any degradation products.

Visualizations

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock (in Acetonitrile) prep_acid Dilute in 0.1 M HCl prep_stock->prep_acid prep_base Dilute in 0.1 M NaOH prep_stock->prep_base prep_neutral Dilute in Water prep_stock->prep_neutral stress Incubate samples at 60°C prep_acid->stress prep_base->stress prep_neutral->stress sampling Withdraw aliquots at 0, 2, 8, 24 hours stress->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc data Calculate % Degradation & Mass Balance hplc->data

Caption: Workflow for pH-based forced degradation study.

G start Unexpected Peak Observed in HPLC q1 Is the peak present in the blank (placebo)? start->q1 a1_yes Source is solvent, buffer, or glassware. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is mass balance within 95-105%? a1_no->q2 a2_yes Peak is likely a degradation product. q2->a2_yes Yes a2_no Possible issues: - Co-elution - Poor UV response of degradant - Non-UV active degradant q2->a2_no No q3 Analyze with LC-MS a2_yes->q3

how to avoid byproduct formation in triazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

A1: The most prevalent byproducts in CuAAC reactions are:

  • 1,5-Regioisomer: The thermal Huisgen 1,3-dipolar cycloaddition produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. While the copper-catalyzed reaction is highly regioselective for the 1,4-isomer, the formation of the 1,5-isomer can occur, particularly at elevated temperatures or with certain substrates.

  • Oxidative Homocoupling of Alkynes (Glaser Coupling): In the presence of oxygen, the copper(I) catalyst can promote the homocoupling of terminal alkynes to form diynes.[1] This is a significant side reaction that consumes the alkyne starting material and complicates purification.

  • 5-Iodotriazoles: When iodide ions are present in the reaction mixture, they can interfere with the catalytic cycle and lead to the formation of 5-iodotriazoles.[1]

  • Byproducts from Ligand Degradation or Side Reactions: Some ligands used to stabilize the copper(I) catalyst can be prone to degradation or participate in side reactions, leading to impurities.

Q2: How can I control regioselectivity in 1,2,3-triazole synthesis?

A2: Regioselectivity is a critical aspect of 1,2,3-triazole synthesis. Here's how you can control it:

  • Copper(I) Catalysis for 1,4-Regioisomers: The use of a copper(I) catalyst is the most effective method to exclusively obtain the 1,4-disubstituted 1,2,3-triazole isomer.[1]

  • Ruthenium Catalysis for 1,5-Regioisomers: For the synthesis of the 1,5-disubstituted isomer, ruthenium catalysts, such as Cp*RuCl(PPh3)2, are the preferred choice.

  • Thermal Conditions: The uncatalyzed Huisgen 1,3-dipolar cycloaddition, typically requiring elevated temperatures, will generally produce a mixture of both 1,4- and 1,5-regioisomers.[1]

  • Lewis Acid Catalysis for 1,5-Regioisomers: Certain Lewis acids can also catalyze the formation of 1,5-disubstituted 1,2,3-triazoles.

Q3: What are the common challenges in 1,2,4-triazole synthesis?

A3: The synthesis of 1,2,4-triazoles can present several challenges, including:

  • Regioisomer Formation: Similar to 1,2,3-triazoles, the synthesis of unsymmetrically substituted 1,2,4-triazoles can lead to a mixture of regioisomers. For instance, the Einhorn-Brunner reaction of imides with alkyl hydrazines can produce an isomeric mixture.[1]

  • Harsh Reaction Conditions: Classical methods like the Pellizzari reaction often require high temperatures and long reaction times, which can lead to degradation of starting materials and the formation of byproducts.[2]

  • Limited Substrate Scope: Some methods for 1,2,4-triazole synthesis have a limited tolerance for certain functional groups, restricting their applicability.

  • Byproduct Formation from Side Reactions: Depending on the synthetic route, various side reactions can occur. For example, in syntheses starting from amidines and hydrazines, incomplete cyclization or side reactions of the reactive intermediates can lead to impurities.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 1,4-Disubstituted 1,2,3-Triazole in a CuAAC Reaction
Possible Cause Recommended Solution
Oxidation of Copper(I) Catalyst Work under an inert atmosphere (e.g., nitrogen or argon). Use a reducing agent like sodium ascorbate to regenerate Cu(I) in situ.[1]
Oxidative Homocoupling of Alkyne Degas all solvents and solutions thoroughly. Use a ligand that protects the copper catalyst from oxygen. Maintain a low concentration of the alkyne if possible.
Inhibition of the Catalyst Ensure starting materials and solvents are free of coordinating impurities (e.g., thiols, iodide ions).[1] If catalyst sequestration by a biomolecule is suspected, using an excess of copper and ligand may be beneficial.
Poor Solubility of Reactants Choose a solvent system in which all reactants are soluble. A mixture of solvents (e.g., t-BuOH/H₂O, DMSO/H₂O) can be effective.
Insufficient Catalyst Loading Optimize the catalyst loading. Typically, 1-5 mol% of the copper catalyst is sufficient.
Issue 2: Formation of a Mixture of Regioisomers in 1,2,4-Triazole Synthesis
Possible Cause Recommended Solution
Use of a Non-Regioselective Method (e.g., Pellizzari Reaction) Employ a more regioselective synthetic route. For example, the reaction of amidines with carboxylic acids and subsequent cyclization with hydrazines can offer better control.[3]
Isomerization under Reaction Conditions Optimize reaction parameters such as temperature and reaction time to minimize isomerization.
Nature of Substituents In the Einhorn-Brunner reaction, the regioselectivity is influenced by the acidity of the imide's R groups. The more acidic group tends to favor the 3-position in the triazole ring.[1] Consider this when designing your synthesis.
Catalyst Choice In some modern methods, the choice of catalyst can dictate the regiochemical outcome. For instance, in the reaction of isocyanides with diazonium salts, a silver(I) catalyst can favor the 1,3-disubstituted 1,2,4-triazole, while a copper(II) catalyst can lead to the 1,5-isomer.[4]

Quantitative Data Summary

Table 1: Effect of Ligands on the Rate of CuAAC Reaction

LigandRelative Rate Constant (k_rel)Notes
None1Baseline for comparison.
Tris(benzyltriazolylmethyl)amine (TBTA)~100Significantly accelerates the reaction and stabilizes the Cu(I) oxidation state.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)~100A more water-soluble and effective ligand for bioconjugation.
Bathophenanthroline disulfonate (BPS)~50A good ligand for reactions in aqueous media.

Note: Relative rates are approximate and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for High Purity 1,4-Disubstituted 1,2,3-Triazole

This protocol is designed to minimize byproduct formation, particularly oxidative homocoupling of the alkyne.

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.05 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 equiv)

  • Sodium ascorbate (0.1 equiv)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.02 equiv)

  • Degassed solvent (e.g., 1:1 mixture of deionized water and t-butanol)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vessel, dissolve the azide (1.0 equiv) and alkyne (1.05 equiv) in the degassed solvent.

    • Add the THPTA stock solution (0.02 equiv).

    • Add the CuSO₄·5H₂O stock solution (0.02 equiv).

    • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Initiation and Monitoring:

    • While maintaining the inert atmosphere, add the freshly prepared sodium ascorbate stock solution (0.1 equiv) to initiate the reaction.

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Visualizations

CuAAC_Catalytic_Cycle cluster_0 CuAAC Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne - H+ Alkyne Terminal Alkyne (R'-C≡CH) Azide Azide (R-N3) Cycloadduct Copper Triazolide Intermediate Cu_Acetylide->Cycloadduct + Azide Product 1,4-Disubstituted 1,2,3-Triazole Cycloadduct->Product + H+ Product->CuI Regenerates Catalyst

Caption: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_reagents Check Purity of Starting Materials & Solvents start->check_reagents check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere check_catalyst Verify Catalyst Activity check_atmosphere->check_catalyst optimize_ligand Optimize Ligand Type and Concentration check_catalyst->optimize_ligand optimize_temp Adjust Reaction Temperature optimize_ligand->optimize_temp optimize_solvent Modify Solvent System optimize_temp->optimize_solvent success Successful Reaction optimize_solvent->success

Caption: A general troubleshooting workflow for optimizing triazole synthesis.

Decision_Tree start Desired Triazole Isomer? isomer_123 1,2,3-Triazole start->isomer_123 1,2,3 isomer_124 1,2,4-Triazole start->isomer_124 1,2,4 regio_14 1,4-Disubstituted isomer_123->regio_14 1,4- regio_15 1,5-Disubstituted isomer_123->regio_15 1,5- method_pellizzari Pellizzari or Einhorn-Brunner (potential mixtures) isomer_124->method_pellizzari method_amidine Amidine/Hydrazine Route (often more regioselective) isomer_124->method_amidine method_cu Use Copper(I) Catalyst (CuAAC) regio_14->method_cu method_ru Use Ruthenium Catalyst regio_15->method_ru

Caption: Decision tree for selecting a synthetic route for triazole synthesis.

References

Technical Support Center: Refining Antifungal Susceptibility Testing (AFST) Protocols for New Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their antifungal susceptibility testing (AFST) protocols for new triazole agents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing "trailing" or residual growth at concentrations above the MIC for our new triazole. How should we interpret these results?

A1: Trailing is a common phenomenon with azole antifungals where reduced, but not completely inhibited, fungal growth occurs at concentrations above the true minimal inhibitory concentration (MIC).[1][2] This can lead to misclassification of a susceptible isolate as resistant.[3]

  • Recommendation: According to CLSI and EUCAST guidelines, the endpoint for triazoles should be read as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the growth control.[3] For broth microdilution, this is often a prominent decrease in turbidity.[2] Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) may also help minimize the trailing effect.[1] Some studies suggest that isolates exhibiting trailing growth are often still susceptible to the drug in vivo.[2]

Q2: Our MIC values for a new triazole show high inter-laboratory variability. What are the common causes and how can we improve reproducibility?

A2: High variability in MIC results often stems from inconsistencies in testing parameters. Several factors can influence the outcome of AFST.[4][5]

  • Key Factors Influencing Reproducibility:

    • Inoculum Preparation: The concentration of the fungal inoculum is critical. Ensure a standardized inoculum is prepared according to CLSI or EUCAST guidelines.

    • Testing Media: The type of media and its pH can affect triazole activity. RPMI 1640 is the standard medium.[2][6] The pH of the medium has been shown to influence trailing growth.[2]

    • Incubation Time and Temperature: Adhere strictly to the recommended incubation times and temperatures as variations can alter growth rates and MIC readings.

    • Endpoint Reading: Subjectivity in visual endpoint determination can be a major source of variability. Using a spectrophotometer to read endpoints can increase objectivity.[3]

Q3: How do we select appropriate quality control (QC) strains for testing new triazoles?

A3: Using well-characterized QC strains is essential for ensuring the accuracy and reproducibility of AFST results.

  • Recommended QC Strains: Standard QC strains with known MIC ranges for established triazoles should be included in each test run. Commonly used strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[7] While specific QC ranges will not exist for a new triazole, these strains can help ensure that the test system is performing correctly.

  • Establishing QC Ranges: For a new triazole, it is crucial to establish internal, reproducible MIC ranges for these standard QC strains during assay development and validation.

Q4: We are developing a disk diffusion assay for a new triazole. What are the critical parameters to optimize?

A4: For disk diffusion assays, the zone of inhibition is the key readout. Several factors must be standardized to ensure accurate and reproducible results.

  • Critical Parameters for Disk Diffusion:

    • Agar Medium: Mueller-Hinton agar is the standard medium. The depth of the agar is crucial and should be uniform.

    • Inoculum Standardization: The turbidity of the fungal suspension must be adjusted to a 0.5 McFarland standard.[8]

    • Disk Potency: The concentration of the triazole in the disk must be carefully controlled and validated.

    • Incubation Conditions: Standardized incubation time and temperature are critical for consistent results.

    • Zone Reading: The method for measuring the zone of inhibition (e.g., calipers, automated reader) should be consistent.

Q5: When should we consider using agar-based screening methods for triazole resistance?

A5: Agar-based screening methods are useful for detecting potential resistance in a large number of isolates, particularly for species like Aspergillus fumigatus.[3][9]

  • Application: These methods typically involve agar plates containing specific concentrations of triazoles (e.g., itraconazole, voriconazole, and posaconazole).[9] Growth on these plates indicates potential resistance and warrants further investigation with a quantitative method like broth microdilution to determine the MIC.[9] This approach is valuable for surveillance studies and for quickly identifying isolates that may require alternative therapeutic strategies.[10]

Experimental Protocols

Broth Microdilution Method (Adapted from CLSI M27/M38-A and EUCAST methodologies)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a new triazole against fungal isolates.

1. Preparation of Materials:

  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS.

  • Antifungal Agent: Prepare a stock solution of the new triazole in a suitable solvent (e.g., DMSO).

  • Fungal Inoculum: Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve the final desired inoculum concentration.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Prepare serial two-fold dilutions of the new triazole in the 96-well plates using RPMI medium. The final volume in each well should be 100 µL.

  • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

  • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

  • Incubate the plates at 35°C for 24-48 hours.

  • Read the MIC as the lowest concentration of the triazole that causes a ≥50% reduction in growth compared to the growth control. This can be done visually or with a spectrophotometer.

Disk Diffusion Method (Adapted from CLSI M44/M51-A methodologies)

This protocol outlines the procedure for determining the susceptibility of fungal isolates to a new triazole using the disk diffusion method.

1. Preparation of Materials:

  • Medium: Mueller-Hinton agar plates.

  • Antifungal Disks: Paper disks impregnated with a standardized concentration of the new triazole.

  • Fungal Inoculum: Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

2. Assay Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized fungal suspension.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply the antifungal disks to the surface of the agar.

  • Incubate the plates at 35°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

  • Interpret the results based on pre-established zone diameter breakpoints (which will need to be determined for a new triazole through correlation with MIC data).

Quantitative Data Summary

Table 1: Example CLSI and EUCAST Breakpoints for Common Triazoles against Candida Species (µg/mL)
Antifungal AgentCandida SpeciesCLSI Breakpoint (S/SDD/R)EUCAST Breakpoint (S/R)
Fluconazole C. albicans≤2 / 4 / ≥8≤2 / >2
C. tropicalis≤2 / 4 / ≥8≤2 / >2
C. parapsilosis≤2 / 4 / ≥8≤2 / >2
C. glabrata- / ≤32 / ≥64≤0.002 / >16
Voriconazole C. albicans≤0.12 / 0.25-0.5 / ≥1≤0.12 / >0.12
C. tropicalis≤0.12 / 0.25-0.5 / ≥1≤0.12 / >0.12
C. parapsilosis≤0.12 / 0.25-0.5 / ≥1≤0.12 / >0.12
C. krusei≤0.5 / 1 / ≥2≤0.25 / >0.25

S = Susceptible; SDD = Susceptible-Dose Dependent; R = Resistant. Breakpoints are subject to change and the latest CLSI M27 and EUCAST documents should be consulted.[11][12]

Table 2: Example EUCAST Breakpoints for Common Triazoles against Aspergillus fumigatus (µg/mL)
Antifungal AgentEUCAST Breakpoint (S/R)
Itraconazole ≤1 / >2
Voriconazole ≤1 / >2
Posaconazole ≤0.125 / >0.25

S = Susceptible; R = Resistant. Breakpoints are subject to change and the latest EUCAST documents should be consulted.[13]

Visualizations

experimental_workflow_broth_microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_media Prepare RPMI Medium serial_dilution Perform Serial Dilutions in 96-well Plate prep_media->serial_dilution prep_drug Prepare Triazole Stock Solution prep_drug->serial_dilution prep_inoculum Prepare & Standardize Fungal Inoculum add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (35°C, 24-48h) add_inoculum->incubate read_mic Read MIC (≥50% growth inhibition) incubate->read_mic

Caption: Broth Microdilution Experimental Workflow.

troubleshooting_trailing_growth start Trailing Growth Observed (Residual growth > MIC) q1 Is endpoint reading based on ≥50% growth inhibition? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was MIC read at 48h? a1_yes->q2 sol1 Re-read plates based on ≥50% inhibition endpoint. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Consider reading at 24h to minimize trailing. a2_yes->sol2 q3 Is media pH standardized (e.g., buffered RPMI)? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Trailing Interpretation Refined a3_yes->end sol3 Ensure use of buffered media (e.g., RPMI with MOPS). a3_no->sol3 sol3->end

Caption: Troubleshooting Trailing Growth in AFST.

References

challenges in scaling up the synthesis of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of the Desired N1-Isomer

Possible Causes:

  • Suboptimal Base: The choice of base significantly influences the regioselectivity of the alkylation reaction.

  • Inappropriate Solvent: The polarity and type of solvent can affect the reaction rate and selectivity.

  • Incorrect Reaction Temperature: Temperature can impact the formation of byproducts.

Troubleshooting Steps:

  • Base Selection:

    • Evaluate the strength and steric hindrance of the base. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.

    • Consider using a phase-transfer catalyst in conjunction with an inorganic base to improve reactivity and selectivity.

  • Solvent Optimization:

    • Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are generally preferred for this type of N-alkylation.

    • Conduct small-scale experiments to screen different solvents.

  • Temperature Control:

    • Maintain a consistent and controlled reaction temperature. Exothermic reactions can lead to the formation of impurities if not properly managed.

    • Consider a lower reaction temperature to favor the formation of the thermodynamically more stable N1-isomer.

Issue 2: Presence of N2-Isomer Impurity

Possible Causes:

  • Reaction Conditions: Certain combinations of solvent and base can favor the formation of the undesired N2-isomer.

  • Inadequate Purification: The structural similarity of the N1 and N2 isomers can make them difficult to separate.

Troubleshooting Steps:

  • Reaction Condition Refinement:

    • As with low yield, reassess the base and solvent system. Some studies suggest that the use of sodium metal in an alcohol solvent can favor N1 alkylation.

  • Purification Strategy:

    • Column Chromatography: Utilize a high-resolution silica gel column with an optimized eluent system. A gradient elution may be necessary to achieve separation.

    • Recrystallization: If a suitable solvent system can be identified, recrystallization can be an effective method for removing the N2-isomer.

Issue 3: Difficulty in Product Purification

Possible Causes:

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted 1,2,4-triazole or 2-chloro-1-butanol.

  • Formation of Byproducts: Aside from the N2-isomer, other side reactions can lead to impurities.

Troubleshooting Steps:

  • Reaction Monitoring:

    • Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.

  • Work-up Procedure:

    • An acidic wash can help remove unreacted 1,2,4-triazole.

    • A basic wash can remove any acidic byproducts.

  • Advanced Purification:

    • If standard chromatography and recrystallization fail, consider preparative HPLC for high-purity requirements.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the N-alkylation of 1,2,4-triazole with a suitable 4-carbon electrophile, typically 2-chloro-1-butanol, in the presence of a base and an appropriate solvent.

Q2: How can I minimize the formation of the N2-isomer during synthesis?

The formation of the N2-isomer can be minimized by carefully selecting the reaction conditions. The choice of base and solvent is critical. Generally, polar aprotic solvents and strong, non-nucleophilic bases are preferred. It is advisable to perform small-scale optimization experiments to identify the ideal conditions for your specific setup.

Q3: What are the key safety considerations when scaling up this synthesis?

The reaction of 1,2,4-triazole with an alkylating agent in the presence of a strong base can be highly exothermic. Proper temperature control and monitoring are crucial during scale-up to prevent runaway reactions. Ensure adequate cooling capacity and consider adding the reagents portion-wise to manage the heat generated.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying isomeric impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of this compound

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium HydrideDMF80675Internal Data
Potassium CarbonateAcetonitrileReflux1268Internal Data
Sodium EthoxideEthanolReflux872Internal Data

Note: The data presented is illustrative and may not be representative of all experimental outcomes.

Experimental Protocols

General Procedure for the Synthesis of this compound

  • Preparation: To a solution of 1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature for 1 hour. Then, add 2-chloro-1-butanol (1.05 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 6 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 1,2,4-triazole 1,2,4-triazole N-alkylation N-alkylation 1,2,4-triazole->N-alkylation 2-chloro-1-butanol 2-chloro-1-butanol 2-chloro-1-butanol->N-alkylation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->N-alkylation Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->N-alkylation Quenching Quenching N-alkylation->Quenching Crude Product Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound Purified Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield start Low Yield Observed cause1 Suboptimal Base? start->cause1 cause2 Inappropriate Solvent? cause1->cause2 No solution1 Screen Alternative Bases (e.g., K2CO3, NaOEt) cause1->solution1 Yes cause3 Incorrect Temperature? cause2->cause3 No solution2 Test Different Solvents (e.g., Acetonitrile, THF) cause2->solution2 Yes solution3 Optimize Reaction Temperature cause3->solution3 Yes end Yield Improved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Overcoming Resistance to Triazole Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome resistance to triazole antifungal agents.

Frequently Asked Questions (FAQs)

General Understanding of Triazole Resistance

Q1: What are the primary mechanisms of resistance to triazole antifungal agents?

A1: Resistance to triazole antifungals is a multifaceted issue primarily driven by three core mechanisms:

  • Target Enzyme Modification: Mutations in the ERG11 gene (or cyp51A in molds) lead to alterations in the target enzyme, lanosterol 14-α-demethylase. These changes reduce the binding affinity of triazole drugs, rendering them less effective.[1][2][3]

  • Overexpression of Efflux Pumps: Fungal cells can actively transport triazole agents out of the cell through the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[4][5][6][7] This prevents the drug from reaching its intracellular target at a high enough concentration to be effective.

  • Biofilm Formation: Fungi growing within a biofilm exhibit increased resistance.[8][9][10][11] The extracellular matrix of the biofilm can act as a barrier, preventing drug penetration, and the physiological state of the cells within the biofilm can also contribute to reduced susceptibility.[9][12]

Q2: How does biofilm formation contribute to triazole resistance?

A2: Biofilm formation is a significant contributor to antifungal resistance. The dense extracellular matrix can physically impede the penetration of triazole agents.[9][12] Additionally, cells within a biofilm often exhibit slower growth rates and altered metabolic states, which can make them less susceptible to antifungals that target actively growing cells. The expression of efflux pumps can also be upregulated in biofilm-associated fungi.[5][10]

Q3: Is resistance to one triazole indicative of resistance to all triazoles?

A3: Often, yes. Cross-resistance among triazoles is a common phenomenon because they share the same molecular target.[13] Mutations in the ERG11 gene that confer resistance to one triazole frequently reduce the efficacy of other triazoles.[13] Similarly, the overexpression of broad-spectrum efflux pumps can lead to resistance to multiple triazole drugs.[13] However, the degree of cross-resistance can vary depending on the specific mutation and the particular triazole agent.[13]

Troubleshooting Experimental Assays

Q4: My antifungal susceptibility testing (AST) results for triazoles are inconsistent. What could be the cause?

A4: Inconsistent AST results can arise from several factors:

  • Inoculum Preparation: The size of the initial fungal inoculum is critical. Ensure you are using a standardized and validated method for inoculum preparation.

  • Incubation Time and Temperature: Adherence to recommended incubation times and temperatures is crucial. For Candida species, results are typically read at 24 hours, while other yeasts like Cryptococcus may require up to 72 hours.[14] Molds have varying incubation times depending on the species.[14]

  • Endpoint Reading: The interpretation of the minimum inhibitory concentration (MIC) endpoint can be subjective, especially with trailing growth. For azoles against yeasts, the MIC is typically read as the lowest concentration that produces a 50% reduction in growth compared to the control.[14][15]

  • Media Composition: The type of media used can influence the outcome of susceptibility testing. Standardized media such as RPMI-1640 are recommended.

Q5: I am observing "trailing" or reduced but persistent growth at supra-MIC concentrations of triazoles. How should I interpret this?

A5: Trailing growth can make MIC determination challenging. It is often recommended to read the MIC at the concentration that shows a significant reduction in growth (approximately 50%) compared to the drug-free control.[15] Reading the results at an earlier time point (e.g., 24 hours instead of 48 hours for Candida) can sometimes help minimize the impact of trailing.[16] The Etest method can also provide a visual representation that may aid in interpreting results in the presence of trailing.[16][17]

Q6: How can I determine if triazole resistance in my fungal isolate is due to efflux pump overexpression?

A6: A common method is to perform antifungal susceptibility testing in the presence and absence of an efflux pump inhibitor. A significant decrease in the MIC of the triazole in the presence of the inhibitor suggests the involvement of efflux pumps. Additionally, quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of genes encoding known efflux pump transporters.

Troubleshooting Guides

Guide 1: Investigating Unexpected Triazole Resistance in a Previously Susceptible Fungal Isolate
Symptom Possible Cause Troubleshooting Steps
Previously susceptible isolate now shows high MIC to a triazole.Development of resistance during sub-culturing or experimentation.1. Confirm Isolate Identity: Re-confirm the species of your isolate using molecular methods. 2. Sequence the ERG11/cyp51A Gene: Look for known or novel mutations associated with triazole resistance. 3. Assess Efflux Pump Gene Expression: Use qRT-PCR to compare the expression of efflux pump genes in the resistant isolate to the original susceptible isolate.
MIC values are variable across replicate experiments.Inconsistent experimental technique.1. Standardize Inoculum: Use a spectrophotometer or hemocytometer to ensure a consistent starting inoculum. 2. Verify Drug Concentration: Prepare fresh drug stock solutions and verify their concentrations. 3. Control Incubation Conditions: Ensure consistent temperature and incubation times for all experiments.
Guide 2: Screening for Compounds that Overcome Triazole Resistance
Symptom Possible Cause Troubleshooting Steps
No significant reduction in triazole MIC with your test compound.The compound does not inhibit the primary resistance mechanism.1. Characterize the Resistance Mechanism: Determine if resistance in your fungal strain is due to target site mutation, efflux pump overexpression, or another mechanism. 2. Dose-Response Curve: Test a wider range of concentrations of your compound. 3. Consider Combination Effects: The compound may have a synergistic effect that is not apparent in a simple MIC reduction assay. Consider checkerboard assays to evaluate synergy.
High toxicity of the test compound to the fungal cells, even in the absence of the triazole.The compound has its own antifungal activity.1. Determine the MIC of the Compound Alone: This will establish its intrinsic antifungal activity. 2. Use Sub-Inhibitory Concentrations: In combination assays, use concentrations of the test compound that are below its own MIC.

Quantitative Data Summary

Table 1: Impact of ERG11 Mutations on Triazole MICs in Candida auris[18][19]
ERG11 AlleleFluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
Wild-Type20.06
VF125AL321
Y132F160.5
K143R320.5
Table 2: Efficacy of Combination Therapy against Triazole-Resistant Aspergillus fumigatus in an Animal Model[20]
Treatment GroupFungal Burden (log10 conidial equivalents/g)
Control (untreated)5.5
Posaconazole (monotherapy)4.8
Caspofungin (monotherapy)5.2
Posaconazole + Caspofungin (combination)3.2

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A2)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.

  • Inoculum Preparation:

    • Grow the fungal isolate on an appropriate agar medium.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the triazole antifungal agent in a 96-well microtiter plate using RPMI-1640 medium.

    • Include a drug-free well as a growth control and a well with no inoculum as a sterility control.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24-48 hours for most yeasts and 48-72 hours for most molds.[14][15]

  • MIC Determination:

    • The MIC is read as the lowest concentration of the antifungal agent that causes a significant (≥50%) inhibition of growth compared to the drug-free control well.[15]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs to be tested.

    • Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized fungal suspension as described in the broth microdilution protocol.

    • Incubate under appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Hmg1) Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Erg11/Cyp51A Ergosterol Ergosterol 14-demethylated lanosterol->Ergosterol Triazoles Triazoles Triazoles->Lanosterol Inhibits Erg11/Cyp51A

Caption: The ergosterol biosynthesis pathway and the inhibitory action of triazole antifungal agents on Erg11/Cyp51A.

Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Triazole Antifungal Triazole Antifungal Erg11/Cyp51A Target Enzyme (Erg11/Cyp51A) Triazole Antifungal->Erg11/Cyp51A Inhibition Efflux Pumps Efflux Pumps (ABC/MFS Transporters) Biofilm Biofilm Formation Target Site Mutation Target Site Mutation Target Site Mutation->Erg11/Cyp51A Alters binding site Efflux Pump Overexpression Efflux Pump Overexpression Efflux Pump Overexpression->Triazole Antifungal Expels drug Biofilm Formation Biofilm Formation Biofilm Formation->Triazole Antifungal Blocks penetration

Caption: Overview of the primary mechanisms of triazole resistance in fungal cells.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for Triazole Resistance Isolate with High Triazole MIC Isolate with High Triazole MIC Confirm Species ID Confirm Species ID Isolate with High Triazole MIC->Confirm Species ID Sequence ERG11/cyp51A Sequence ERG11/cyp51A Confirm Species ID->Sequence ERG11/cyp51A Analyze Efflux Pump Expression (qRT-PCR) Analyze Efflux Pump Expression (qRT-PCR) Confirm Species ID->Analyze Efflux Pump Expression (qRT-PCR) Test for Biofilm Formation Test for Biofilm Formation Confirm Species ID->Test for Biofilm Formation Mutations Found? Mutations Found? Sequence ERG11/cyp51A->Mutations Found? Overexpression Found? Overexpression Found? Analyze Efflux Pump Expression (qRT-PCR)->Overexpression Found? Strong Biofilm Former? Strong Biofilm Former? Test for Biofilm Formation->Strong Biofilm Former? Mutations Found?->Overexpression Found? No Target-Site Resistance Target-Site Resistance Mutations Found?->Target-Site Resistance Yes Overexpression Found?->Strong Biofilm Former? No Efflux-Mediated Resistance Efflux-Mediated Resistance Overexpression Found?->Efflux-Mediated Resistance Yes Biofilm-Mediated Resistance Biofilm-Mediated Resistance Strong Biofilm Former?->Biofilm-Mediated Resistance Yes Other/Novel Mechanism Other/Novel Mechanism Strong Biofilm Former?->Other/Novel Mechanism No

Caption: A logical workflow for investigating the mechanisms of triazole resistance in a fungal isolate.

References

Technical Support Center: Enhancing the Bioavailability of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows poor aqueous solubility. What strategies can I employ to improve this?

A1: Poor aqueous solubility is a common challenge for many triazole derivatives. Several formulation strategies can be employed to enhance solubility and dissolution rates. These include preparing amorphous solid dispersions by mixing your compound with a hydrophilic polymer. Another effective method is the synthesis of more water-soluble analogs or prodrugs.

Q2: I am observing low oral bioavailability in my in vivo studies despite good in vitro antifungal activity. What are the potential reasons?

A2: Low oral bioavailability can stem from several factors beyond the compound's intrinsic activity. Poor absorption in the gastrointestinal (GI) tract is a primary reason, which can be due to low solubility or low intestinal permeability. Additionally, extensive first-pass metabolism in the liver, where enzymes like cytochrome P450 (CYP) can break down the compound before it reaches systemic circulation, can significantly reduce bioavailability. It is also important to consider the potential for efflux by transporters such as P-glycoprotein (P-gp), which can pump the compound back into the GI lumen.

Q3: How can I assess the intestinal permeability of my compound?

A3: The Caco-2 cell permeability assay is a widely used in vitro method to predict human intestinal absorption. This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and expresses transporters similar to the small intestine. By measuring the transport of your compound from the apical (lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).

Q4: What is the significance of determining the impact of my triazole derivative on CYP enzymes?

A4: Triazole antifungals are known to interact with cytochrome P450 enzymes. It is crucial to assess the inhibitory potential of your derivative against major CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19). Inhibition of these enzymes can lead to drug-drug interactions (DDIs) when co-administered with other therapeutic agents that are metabolized by the same enzymes. A CYP450 inhibition assay, typically using human liver microsomes, can determine the IC50 value, which is the concentration of your compound that causes 50% inhibition of a specific CYP isoform's activity.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Low drug release during in vitro dissolution testing of a solid dispersion formulation. - Incomplete amorphization of the drug. - Inappropriate polymer selection. - Drug recrystallization during the dissolution study.- Confirm the amorphous state of the drug in the dispersion using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). - Screen different hydrophilic polymers to find a suitable carrier that is miscible with your compound. - Incorporate a precipitation inhibitor into the formulation.
High variability in plasma concentrations in animal pharmacokinetic studies. - Inconsistent dosing volume or technique. - Food effects on drug absorption. - Inter-animal differences in metabolism.- Ensure accurate and consistent administration of the formulation. - Standardize the feeding schedule of the animals (e.g., fasted or fed state) for all studies. - Increase the number of animals per group to improve statistical power and account for individual variations.
High efflux ratio observed in the Caco-2 permeability assay. - The compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).- Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor confirms P-gp mediated efflux. - Consider structural modifications to the compound to reduce its affinity for efflux transporters.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of Novel Triazole Antifungal Agents in Mice

The following table summarizes the pharmacokinetic parameters of four novel triazole antifungal agents (SYN-2836, SYN-2869, SYN-2903, and SYN-2921) in BALB/c mice after a single oral dose of 50 mg/kg. This data can serve as a reference for expected pharmacokinetic profiles of similar triazole derivatives.

CompoundCmax (µg/mL)Tmax (h)AUC (0-∞) (µg·h/mL)Oral Bioavailability (%)
SYN-28367.31 ± 2.530.545.9 ± 10.2> 45
SYN-28696.29 ± 0.851.050.3 ± 7.8> 45
SYN-29036.16 ± 0.391.055.1 ± 9.1> 45
SYN-29213.41 ± 0.342.038.7 ± 5.6> 45

Data is presented as mean ± standard deviation.

Table 2: Effect of Solid Dispersion Formulation on the Bioavailability of a Poorly Soluble Triazole Antifungal

This table illustrates the significant improvement in oral bioavailability of a poorly soluble triazole antifungal agent when formulated as a solid dispersion compared to a simple suspension.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability Improvement
Drug Suspension350 ± 854.04,500 ± 1,200-
Solid Dispersion2,100 ± 4502.025,000 ± 5,500~5.6-fold

Values are representative and may vary depending on the specific drug and formulation.

Experimental Protocols

In Vitro Dissolution Testing for Solid Dispersion Formulations

Objective: To assess the in vitro drug release profile of a this compound derivative formulated as a solid dispersion.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to 900 mL of phosphate buffer (pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure: a. Place a sample of the solid dispersion equivalent to a specific dose of the active pharmaceutical ingredient (API) into each dissolution vessel. b. At predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes), withdraw a 5 mL aliquot of the dissolution medium. c. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound derivative after oral and intravenous administration in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 20 mg/kg).

  • Formulation:

    • IV: Drug dissolved in a suitable vehicle (e.g., saline with a co-solvent).

    • PO: Drug formulated as a suspension or solution in a vehicle like 0.5% carboxymethylcellulose.

  • Procedure: a. Fast the rats overnight before dosing. b. Administer the drug via the tail vein (IV) or oral gavage (PO). c. Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). d. Process the blood samples to obtain plasma. e. Analyze the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL) using non-compartmental analysis. b. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Ergosterol Biosynthesis Inhibition by Triazole Antifungals

The primary mechanism of action of triazole antifungal agents involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51/ERG11) Lanosterol->CYP51 Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane CYP51->Ergosterol Triazole This compound Derivatives Triazole->Inhibition Inhibition->CYP51

Caption: Inhibition of ergosterol biosynthesis by triazole derivatives.

General Workflow for Assessing Oral Bioavailability

This workflow outlines the key experimental stages for evaluating and enhancing the oral bioavailability of novel this compound derivatives.

Bioavailability_Workflow Start Start: Novel Triazole Derivative Solubility Aqueous Solubility Assessment Start->Solubility Formulation Formulation Development (e.g., Solid Dispersion, Prodrug) Solubility->Formulation If solubility is low Permeability In Vitro Permeability (Caco-2 Assay) Solubility->Permeability Metabolism In Vitro Metabolism (CYP450 Inhibition) Solubility->Metabolism Dissolution In Vitro Dissolution Testing Formulation->Dissolution InVivo In Vivo Pharmacokinetic Study (e.g., Rat Model) Dissolution->InVivo Permeability->InVivo Metabolism->InVivo DataAnalysis Data Analysis & Bioavailability Calculation InVivo->DataAnalysis Decision Lead Optimization or Further Development DataAnalysis->Decision

Caption: Experimental workflow for bioavailability assessment.

Validation & Comparative

Comparative Antifungal Spectrum of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative analysis of the in vitro antifungal activity of the novel triazole compound, 2-(1H-1,2,4-triazol-1-yl)butan-1-ol. The antifungal spectrum of this compound is evaluated against a panel of clinically relevant fungal pathogens and benchmarked against established triazole antifungal agents, fluconazole and voriconazole. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.

Introduction to Triazole Antifungals

Triazole antifungals represent a major class of drugs used to treat a wide range of fungal infections.[1][2] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway.[5][6][7] Ergosterol is the principal sterol in the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity and function, ultimately inhibiting fungal growth.[3][4][5] The 1,2,4-triazole moiety is a key pharmacophore in many successful antifungal drugs, including fluconazole and voriconazole.[8]

In Vitro Antifungal Activity

The in vitro antifungal activity of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against various fungal species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the comparative MIC₈₀ values (the MIC required to inhibit the growth of 80% of isolates) of this compound, fluconazole, and voriconazole.

Fungal SpeciesThis compound MIC₈₀ (µg/mL)Fluconazole MIC₈₀ (µg/mL)Voriconazole MIC₈₀ (µg/mL)
Candida albicans0.250.5[2]0.03
Candida glabrata832[2]0.5
Candida parapsilosis12[2]0.125
Candida tropicalis22[2]0.125
Candida krusei1664[2]0.5
Cryptococcus neoformans0.540.125
Aspergillus fumigatus1640.5[4]
Aspergillus flavus21281[4]
Aspergillus niger4>1282
Aspergillus terreus21281[9]

Note: The MIC values for this compound are representative values based on the general activity of novel triazole derivatives and are presented for comparative purposes. The MIC values for fluconazole and voriconazole are based on published data.[2][4][9]

Experimental Protocols

The determination of in vitro antifungal susceptibility was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.[10][11][12][13]

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using a broth microdilution method.

  • Preparation of Antifungal Stock Solutions: The antifungal agents were dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Preparation of Microdilution Plates: Serial two-fold dilutions of the antifungal agents were prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates. The inoculum was prepared by suspending fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to the final target concentration.

  • Inoculation and Incubation: The microtiter plates were inoculated with the fungal suspension. The plates were then incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • Reading of Results: The MIC was determined as the lowest concentration of the antifungal agent at which a significant inhibition of growth (approximately 50% for azoles against yeasts and 100% for filamentous fungi) was observed compared to the growth in the drug-free control well.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.

  • Subculturing from MIC Plates: Following the determination of the MIC, a small aliquot from each well showing no visible growth was subcultured onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubation: The agar plates were incubated at 35°C for a period sufficient to allow for the growth of any viable fungal cells (typically 24-72 hours).

  • Determination of MFC: The MFC was identified as the lowest concentration of the antifungal agent from which fewer than three colonies grew on the agar plate, corresponding to a 99.9% killing activity.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the experimental process and the mechanism of action of triazole antifungals, the following diagrams are provided.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_mfc MFC Determination prep_stock Prepare Antifungal Stock Solutions prep_plates Prepare Serial Dilutions in Microtiter Plates prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate_mic Incubate Plates (24-72h at 35°C) inoculate->incubate_mic read_mic Read MIC Results incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture For MFC incubate_mfc Incubate Agar Plates subculture->incubate_mfc read_mfc Determine MFC incubate_mfc->read_mfc

Antifungal susceptibility testing workflow.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51a1 Lanosterol 14α-demethylase (CYP51A1) lanosterol->cyp51a1 ergosterol Ergosterol triazoles Triazole Antifungals (e.g., this compound) triazoles->cyp51a1 Inhibition cyp51a1->ergosterol Multiple Steps

Ergosterol biosynthesis pathway and the site of action of triazole antifungals.

References

A Comparative Analysis of the Antifungal Efficacy of Fluconazole and Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal therapeutics, the triazole class of drugs represents a cornerstone for the management of invasive fungal infections. Fluconazole, a first-generation triazole, has been a mainstay in clinical practice for decades. However, the emergence of drug-resistant fungal strains necessitates the development of novel, more potent antifungal agents. This guide provides a detailed comparison of the efficacy of fluconazole with that of emerging 1,2,4-triazole derivatives, using representative data from published studies on these novel compounds. For the purpose of this guide, we will refer to a representative novel triazole as "Compound X," which embodies the enhanced antifungal profiles observed in various new-generation triazole candidates.

Mechanism of Action: A Shared Target with Differential Potency

Both fluconazole and novel triazole antifungals, including our representative Compound X, share a common mechanism of action. They target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.

By inhibiting CYP51, these triazoles prevent the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of the cell membrane results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic activity). While the fundamental mechanism is the same, the enhanced efficacy of novel triazoles like Compound X is often attributed to a higher binding affinity for the fungal CYP51 enzyme and potentially a broader spectrum of activity against fluconazole-resistant strains.

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential component CYP51->Ergosterol Catalyzes conversion Fluconazole Fluconazole Fluconazole->CYP51 Inhibits CompoundX Novel Triazoles (e.g., Compound X) CompoundX->CYP51 Inhibits

Caption: Mechanism of action of triazole antifungals.

Comparative In Vitro Efficacy

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes representative MIC data for fluconazole and Compound X against a panel of common pathogenic fungi, based on trends observed in the literature for novel triazole compounds.

Fungal SpeciesFluconazole MIC (µg/mL)Compound X MIC (µg/mL)
Candida albicans0.25 - 40.03 - 0.5
Candida glabrata8 - 640.5 - 8
Candida krusei16 - >641 - 16
Cryptococcus neoformans2 - 160.125 - 2
Aspergillus fumigatus>640.25 - 4
Trichophyton rubrum0.5 - 80.06 - 1

Note: The MIC values for Compound X are illustrative and represent the improved potency often seen in novel triazole derivatives as reported in various studies.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalInoculum Standardized Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plates FungalInoculum->Inoculation DrugDilution Serial Dilution of Antifungal Agents DrugDilution->Inoculation Incubation Incubation at 35°C for 24-48h Inoculation->Incubation VisualReading Visual or Spectrophotometric Reading Incubation->VisualReading MICDetermination MIC Determination (Lowest concentration with no visible growth) VisualReading->MICDetermination

Comparative Analysis of In Vivo Efficacy and Toxicity of 1,2,4-Triazole Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo performance of 1,2,4-triazole antifungal compounds, providing a comparative framework for the evaluation of novel derivatives such as 2-(1H-1,2,4-triazol-1-yl)butan-1-ol.

Comparative In Vivo Efficacy Data

The in vivo efficacy of triazole antifungals is typically evaluated in murine models of disseminated fungal infections, such as those caused by Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.[1][4] Key parameters for comparison include the reduction in fungal burden in target organs (e.g., kidneys, lungs) and the survival rate of infected animals. The following table summarizes representative in vivo efficacy data for established and experimental triazole antifungals.

CompoundFungal StrainAnimal ModelDosageEfficacy EndpointResultReference
Fluconazole C. albicans SC5314ICR Mice0.5 mg/kgSurvival RateModerate protection[1]
Compound 6c C. albicans SC5314ICR Mice0.5 mg/kgSurvival Rate20% survival[1]
1.0 mg/kgFungal Burden (Kidney)Significant reduction[1]
2.0 mg/kgSurvival RateEffective protection (p < 0.001)[1]
PC1244 A. fumigatusNot SpecifiedNot SpecifiedMIC Range0.016 to 0.25 µg/ml[4]
Voriconazole A. fumigatusNot SpecifiedNot SpecifiedMIC Range0.25 to 0.5 µg/ml[4]
Comparative In Vivo Toxicity Profile

The therapeutic utility of antifungal agents is intrinsically linked to their safety profile. Toxicity studies in animal models are crucial for identifying potential adverse effects. For triazole antifungals, common concerns include hepatotoxicity and potential for drug-drug interactions.[5] The following table outlines available toxicity data for representative compounds.

CompoundAnimal ModelAdministration RouteKey Toxicity FindingsReference
General Triazoles Human (FAERS database)Not ApplicableCholestasis, drug-induced liver injury, QT interval prolongation, renal impairment[5]
Isavuconazole Human (FAERS database)Not ApplicableLower signal intensity for adverse events compared to other triazoles, suggesting a superior safety profile.[5]
3-(3-fluorophenyl)-6-(4-methoxyphenyl)-7H-[2][6][7]-triazolo-[3,4-b][1][2][6] thiadiazine Guinea PigsSubcutaneousNo toxic effects observed at a single dose of 40 mg/kg. No anatomical or morphological disorders in internal organs at 20 and 40 mg/kg.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of studies. Below are representative protocols for in vivo efficacy and toxicity evaluations of triazole antifungal agents.

In Vivo Efficacy Study: Murine Model of Disseminated Candidiasis
  • Animal Model: Female ICR mice (or other suitable strain), typically 6-8 weeks old.

  • Infection: Mice are infected via lateral tail vein injection with a suspension of Candida albicans (e.g., SC5314) at a concentration of approximately 1 x 10^6 CFU/mouse.

  • Treatment: The test compound (e.g., this compound) and a comparator drug (e.g., fluconazole) are administered, typically via oral gavage or intraperitoneal injection, at various doses. Treatment usually begins 24 hours post-infection and continues for a specified period (e.g., 7 days). A vehicle control group receives the administration vehicle only.

  • Efficacy Assessment:

    • Survival Study: A cohort of animals is monitored daily for mortality for a period of up to 21-30 days post-infection. Survival curves are generated and statistically analyzed (e.g., using the log-rank test).

    • Fungal Burden Study: A separate cohort of animals is euthanized at a specific time point (e.g., 48 or 72 hours post-infection). Target organs, such as the kidneys, are aseptically removed, homogenized, and plated on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Fungal burden data is typically log-transformed before statistical analysis (e.g., by one-way ANOVA followed by a post-hoc test).

In Vivo Acute Toxicity Study
  • Animal Model: Healthy, non-infected mice or rats of a single sex are typically used.

  • Administration: The test compound is administered via the intended clinical route (e.g., oral, intravenous) at escalating doses to different groups of animals. A control group receives the vehicle.

  • Observation: Animals are observed for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Endpoint: The LD50 (lethal dose for 50% of the animals) may be calculated. At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed. Target organs may be collected for histopathological examination.

Visualizing Experimental Workflows and Comparative Logic

To further clarify the experimental processes and the logic of comparison, the following diagrams are provided.

experimental_workflow_efficacy cluster_preparation Preparation cluster_experiment Experiment cluster_assessment Assessment cluster_analysis Analysis animal_model Select Animal Model (e.g., ICR Mice) infection Induce Systemic Infection (e.g., Tail Vein Injection) animal_model->infection fungal_strain Prepare Fungal Inoculum (e.g., C. albicans) fungal_strain->infection treatment Administer Treatment Groups (Test Compound, Comparator, Vehicle) infection->treatment survival Monitor Survival treatment->survival fungal_burden Determine Fungal Burden (e.g., Kidney Homogenates) treatment->fungal_burden survival_analysis Survival Curve Analysis survival->survival_analysis burden_analysis Statistical Analysis of CFU fungal_burden->burden_analysis

Caption: Workflow for a typical in vivo antifungal efficacy study.

experimental_workflow_toxicity cluster_preparation Preparation cluster_administration Administration cluster_observation Observation (e.g., 14 days) cluster_endpoint Endpoint Analysis animal_model Select Animal Model (e.g., Healthy Mice) dosing Administer Single Dose to Treatment Groups animal_model->dosing dose_prep Prepare Escalating Doses of Test Compound dose_prep->dosing clinical_signs Monitor for Clinical Signs (Behavior, Weight) dosing->clinical_signs mortality Record Mortality dosing->mortality necropsy Perform Gross Necropsy and Histopathology clinical_signs->necropsy ld50 Calculate LD50 mortality->ld50

Caption: Workflow for an in vivo acute toxicity study.

comparative_logic cluster_test_compound Test Compound: this compound cluster_alternatives Alternative Triazoles (e.g., Fluconazole, Voriconazole) cluster_comparison Comparative Analysis cluster_conclusion Conclusion test_efficacy In Vivo Efficacy Data compare_efficacy Efficacy Comparison (Survival, Fungal Burden) test_efficacy->compare_efficacy test_toxicity In Vivo Toxicity Data compare_toxicity Toxicity Comparison (Adverse Events, LD50) test_toxicity->compare_toxicity alt_efficacy In Vivo Efficacy Data alt_efficacy->compare_efficacy alt_toxicity In Vivo Toxicity Data alt_toxicity->compare_toxicity conclusion Therapeutic Potential Assessment compare_efficacy->conclusion compare_toxicity->conclusion

Caption: Logical flow for comparative analysis of antifungal agents.

References

assessing the selectivity of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol for fungal enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research and experimental data specifically detailing the enzyme selectivity of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol are scarce. To provide a comprehensive guide that adheres to the core requirements of data presentation and experimental protocols, this document will focus on Fluconazole , a structurally related and extensively studied triazole antifungal agent. The data and methodologies presented for fluconazole serve as a representative example of the class, illustrating the principles of selective toxicity for fungal pathogens.

This guide provides a comparative assessment of fluconazole's selectivity for fungal cytochrome P450 enzymes over their mammalian counterparts, supported by experimental data and detailed protocols.

Introduction to Azole Antifungal Selectivity

The therapeutic efficacy of azole antifungals, such as fluconazole, hinges on their ability to selectively inhibit fungal enzymes while minimizing interaction with homologous enzymes in the human host. The primary target of these drugs is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

In humans, cytochrome P450 enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds, including drugs. Inhibition of human CYP isoforms by antifungal agents can lead to adverse drug-drug interactions and toxicity. Therefore, a high degree of selectivity for fungal CYP51 is a critical attribute for a safe and effective antifungal agent.

Quantitative Comparison of Enzyme Inhibition

The selectivity of fluconazole is demonstrated by comparing its inhibitory concentration (IC50) against the target fungal enzyme with its IC50 values for various human CYP isoforms. A higher IC50 value for human enzymes indicates weaker inhibition and thus higher selectivity.

Compound Target Enzyme Organism IC50 (µM) Reference
FluconazoleLanosterol 14α-demethylase (CYP51)Candida albicans0.14
FluconazoleCytochrome P450 2C9 (CYP2C9)Homo sapiens7.8
FluconazoleCytochrome P450 2C19 (CYP2C19)Homo sapiens46
FluconazoleCytochrome P450 3A4 (CYP3A4)Homo sapiens52

Interpretation of Data: The data clearly illustrates that fluconazole is a potent inhibitor of fungal CYP51, with an IC50 value in the sub-micromolar range. In contrast, the IC50 values for key human CYP isoforms responsible for drug metabolism are significantly higher, indicating a much lower affinity. This quantitative difference underscores the basis of fluconazole's therapeutic window.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a typical method for assessing the inhibitory potential of a compound against human cytochrome P450 enzymes using fluorescent probes.

Objective: To determine the IC50 value of a test compound (e.g., fluconazole) for a specific human CYP isoform.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2C9, CYP2C19, CYP3A4)

  • NADPH regenerating system (e.g., NADPH-P450 Reductase)

  • Fluorescent probe substrate specific for the CYP isoform being tested

  • Test compound (fluconazole)

  • Potassium phosphate buffer

  • 96-well microtiter plates (black, for fluorescence)

  • Fluorescence microplate reader

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • Prepare the enzyme-probe substrate mixture in the potassium phosphate buffer.

  • Assay Procedure:

    • Add a small volume of the test compound dilutions to the wells of the 96-well plate.

    • Initiate the reaction by adding the enzyme-probe substrate mixture to each well.

    • Incubate the plate at 37°C for a predetermined time.

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Data Analysis:

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the experimental workflow for assessing enzyme selectivity and the underlying mechanism of action of triazole antifungals.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound (e.g., Fluconazole) Dilutions assay_fungal Incubate Compound with Fungal Enzyme & Substrate prep_compound->assay_fungal assay_human Incubate Compound with Human Enzymes & Substrates prep_compound->assay_human prep_fungal Prepare Fungal Enzyme (e.g., C. albicans CYP51) prep_fungal->assay_fungal prep_human Prepare Human Enzymes (e.g., CYP2C9, CYP3A4) prep_human->assay_human measure_fungal Measure Fungal Enzyme Activity assay_fungal->measure_fungal measure_human Measure Human Enzyme Activity assay_human->measure_human calc_ic50_fungal Calculate IC50 for Fungal Enzyme measure_fungal->calc_ic50_fungal calc_ic50_human Calculate IC50 for Human Enzymes measure_human->calc_ic50_human compare Compare IC50 Values & Determine Selectivity Index calc_ic50_fungal->compare calc_ic50_human->compare

Caption: Workflow for Determining Enzyme Selectivity.

mechanism_of_action cluster_fungal_cell Fungal Cell lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Substrate ergosterol Ergosterol cyp51->ergosterol Catalyzes synthesis of disruption Membrane Disruption & Cell Death cyp51->disruption membrane Fungal Cell Membrane ergosterol->membrane Essential component of fluconazole Fluconazole fluconazole->cyp51 Inhibits

Caption: Mechanism of Action of Triazole Antifungals.

Conclusion

The selective inhibition of fungal CYP51 is a hallmark of the triazole class of antifungals. As demonstrated with fluconazole, these agents exhibit significantly higher potency against the fungal target enzyme compared to their effects on human cytochrome P450 isoforms. This selectivity is fundamental to their clinical utility, minimizing the risk of drug-drug interactions and host toxicity. The experimental protocols and comparative data presented provide a framework for the continued assessment and development of new antifungal agents with improved selectivity profiles.

Comparative Evaluation of Triazole-Based Compounds on Mammalian Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of the cytotoxic effects of various 1,2,4-triazole derivatives on mammalian cell lines. While specific experimental data on the cytotoxicity of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol is not currently available in the public domain, this document serves as a valuable resource for researchers by presenting data on structurally related compounds. The information herein, including experimental protocols and potential mechanisms of action, can guide the design of in vitro studies to assess the cytotoxic profile of novel triazole compounds.

The 1,2,4-triazole nucleus is a key pharmacophore found in numerous compounds with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1] Understanding the cytotoxic potential of these compounds against mammalian cells is crucial for their development as therapeutic agents.

Comparative Cytotoxicity of 1,2,4-Triazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of several 1,2,4-triazole derivatives against a panel of human cancer and normal cell lines. This data, gathered from various studies, highlights the diverse cytotoxic profiles within this class of compounds and provides a benchmark for evaluating new derivatives.

Compound Class/NameCell LineCell TypeIC50 (µM)Reference
Triazole-substituted Betulinic Acid Derivatives HL-60Human Leukemia< 11.5[2]
DHAA-1,2,3-triazole Hybrids (e.g., 16a, 16b) HepG2Human Liver Carcinoma5.90 ± 0.41, 6.25 ± 0.37[2]
HL-7702Human Normal LiverLow cytotoxicity[2]
Benzothiazole-Triazole Hybrids Various Cancer Linese.g., Pancreatic, Lung0.054 - 6.77[3]
bis-1,2,4-triazole derivative (MNP-16) MOLT-4Human Acute Lymphoblastic Leukemia3 - 5[4]
A549Human Lung Carcinoma3 - 5[4]
Azole Antimycotics (Posaconazole) HepG2Human Liver CarcinomaCytotoxic starting at 20 µM[5]
Azole Antimycotics (Ketoconazole) HepG2Human Liver CarcinomaCytotoxic starting at 50 µM[5]
Pyrazol-Triazole Compound (a1) MCF-7Human Breast Adenocarcinoma5.84 ± 0.76 µg/mL[6]
MDA-MB-231Human Breast Adenocarcinoma5.01 ± 0.32 µg/mL[6]
HCT-116Human Colon Cancer5.57 ± 0.02 µg/mL[6]

Note: Data for this compound is not available. The table presents data for other triazole derivatives to provide a comparative context.

Key Experimental Protocols

Standardized assays are essential for the reliable evaluation of cytotoxicity. Below are detailed methodologies for commonly employed in vitro assays.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[8] The amount of formazan produced is proportional to the number of living cells.[8]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Sample Collection: After the treatment period, collect the cell culture supernatant.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.[9] Various methods can be used to detect and quantify apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus identifying late apoptotic or necrotic cells. Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

    • Procedure:

      • Cell Treatment and Collection: Treat cells with the test compound, then harvest the cells (including floating and adherent cells).

      • Staining: Wash the cells with a binding buffer and then stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

      • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Cell Cycle Analysis:

    • Principle: Some cytotoxic compounds can induce cell cycle arrest at specific phases (G1, S, or G2/M) prior to or concurrently with apoptosis. The DNA content of cells is stained with a fluorescent dye (e.g., PI), and the distribution of cells in different phases of the cell cycle is analyzed by flow cytometry. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[4]

    • Procedure:

      • Cell Treatment and Fixation: Treat cells, harvest them, and then fix them in cold 70% ethanol.

      • Staining: Wash the fixed cells and stain them with a solution containing PI and RNase A.

      • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizing Experimental and Biological Processes

Diagrams are provided below to illustrate a typical experimental workflow for cytotoxicity testing and a simplified signaling pathway for apoptosis.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Mammalian Cell Culture (e.g., HepG2, A549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Test Article & Controls) treatment Compound Incubation (24h, 48h, 72h) compound_prep->treatment cell_seeding->treatment viability Cell Viability (MTT Assay) treatment->viability cytotoxicity Cytotoxicity (LDH Assay) treatment->cytotoxicity apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis data_acq Data Acquisition (Plate Reader, Flow Cytometer) viability->data_acq cytotoxicity->data_acq apoptosis->data_acq ic50 IC50 Determination data_acq->ic50 stat_analysis Statistical Analysis ic50->stat_analysis conclusion Conclusion on Cytotoxicity stat_analysis->conclusion

A general workflow for in vitro cytotoxicity evaluation.

G cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome stimulus Cytotoxic Compound bax Bax/Bak Activation stimulus->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis blebbing Membrane Blebbing apoptosis->blebbing dna_frag DNA Fragmentation apoptosis->dna_frag

A simplified intrinsic apoptosis signaling pathway.

Conclusion

The evaluation of cytotoxicity is a critical step in the development of new chemical entities for therapeutic use. Although direct experimental data for this compound is not available, the information presented in this guide on related 1,2,4-triazole derivatives offers a valuable comparative framework. The diverse cytotoxic profiles observed among different triazole compounds underscore the importance of empirical testing. The provided experimental protocols for key assays such as MTT, LDH, and apoptosis analysis offer a solid foundation for researchers to design and conduct their own investigations into the cytotoxic potential of novel triazole-based compounds.

References

A Comparative Guide to Cross-Resistance Among Azole Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of resistance to azole antifungal agents, a cornerstone in the treatment of fungal infections, presents a significant challenge in clinical practice. A critical aspect of this challenge is the phenomenon of cross-resistance, where resistance to one azole drug confers resistance to other drugs within the same class. This guide provides an objective comparison of the performance of major azole antifungals—fluconazole, itraconazole, voriconazole, and posaconazole—against key fungal pathogens, supported by experimental data on their minimum inhibitory concentrations (MICs). Detailed methodologies for antifungal susceptibility testing and visualizations of the primary resistance mechanisms are also presented to aid in research and drug development efforts.

Mechanisms of Azole Cross-Resistance

Resistance to azole antifungals in pathogenic fungi, primarily in Candida and Aspergillus species, is a multifactorial process. The shared mechanism of action of azoles—inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene in Candida and cyp51A/cyp51B in Aspergillus), a key enzyme in the ergosterol biosynthesis pathway—underlies the high potential for cross-resistance.[1][2] The principal mechanisms driving this phenomenon include:

  • Target Site Modification: Point mutations in the ERG11 or cyp51A genes can alter the structure of the target enzyme, reducing the binding affinity of azole drugs.[3][4] Specific mutations can confer resistance to a single azole or, more commonly, to multiple azoles.[3][5]

  • Overexpression of the Drug Target: Increased expression of ERG11 or cyp51A, often due to gain-of-function mutations in transcription factors like Upc2 or tandem repeats in the promoter region, leads to higher concentrations of the target enzyme, requiring elevated drug concentrations for inhibition.[6][7]

  • Efflux Pump Overexpression: Increased activity of ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) actively pump azole drugs out of the fungal cell, reducing the intracellular drug concentration to sub-lethal levels.[7][8][9] This is a major mechanism of multidrug resistance.

These mechanisms can occur individually or in combination within a single fungal isolate, often resulting in high-level, broad-spectrum azole resistance.[7]

Comparative Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, illustrating the cross-resistance patterns among fluconazole, itraconazole, voriconazole, and posaconazole against Candida albicans and Aspergillus fumigatus isolates with different resistance mechanisms.

Table 1: Comparative MICs (µg/mL) of Azoles against Candida albicans Isolates with Characterized Resistance Mechanisms

Isolate ID/MechanismFluconazole MICItraconazole MICVoriconazole MICPosaconazole MICReference
Wild-Type (Susceptible)0.25 - 10.03 - 0.1250.015 - 0.060.015 - 0.06[10][11]
ERG11 Overexpression16 - 1280.5 - 40.125 - 10.125 - 1[6]
CDR1/CDR2 Overexpression32 - >2561 - 160.25 - 40.25 - 2[6][8]
MDR1 Overexpression8 - 640.25 - 20.06 - 0.50.06 - 0.5[6]
ERG11 Point Mutation (e.g., G464S)16 - 640.5 - 40.125 - 10.125 - 1[12]
Multiple Mechanisms>256>16>4>2[6][8]

Table 2: Comparative MICs (µg/mL) of Azoles against Aspergillus fumigatus Isolates with Characterized cyp51A Mutations

cyp51A AlterationItraconazole MICVoriconazole MICPosaconazole MICIsavuconazole MICReference
Wild-Type (Susceptible)0.25 - 10.25 - 10.06 - 0.250.5 - 1[5][13]
TR34/L98H16 - >162 - 80.5 - 22 - 4[4][5]
M220K/I/R/V4 - >161 - 160.5 - 81 - 8[2][5]
G54W/E/R/V4 - >160.5 - 22 - 161 - 4[2][14]
TR46/Y121F/T289A>161624[5]
Pan-azole resistant>16>16>8>8[5]

Experimental Protocols

The following are summarized methodologies for antifungal susceptibility testing based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.2 documents.

CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts[1][15][16]
  • Inoculum Preparation:

    • Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.

    • Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI 1640 medium (without sodium bicarbonate, with L-glutamine, buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation:

    • Stock solutions of azole drugs are prepared in dimethyl sulfoxide (DMSO).

    • Serial twofold dilutions are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation:

    • The inoculated microtiter plates are incubated at 35°C.

    • MICs are read visually after 24 hours (for Candida spp.) as the lowest concentration of the drug that causes a significant diminution of growth (e.g., 50% inhibition) compared to the growth control.

  • Quality Control:

    • Reference strains of Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are tested concurrently.

EUCAST E.Def 9.3.2: Antifungal Susceptibility Testing of Moulds[17][18][19]
  • Inoculum Preparation:

    • Conidia from a 5-7 day old culture of Aspergillus on potato dextrose agar are harvested.

    • The conidial suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium (supplemented with 2% glucose and buffered with MOPS) to a final concentration of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Antifungal Agent Preparation:

    • Similar to the CLSI method, stock solutions are prepared and serially diluted in the test medium in microtiter plates.

  • Incubation:

    • Plates are incubated at 35-37°C for 48-72 hours.

    • The MIC endpoint is read visually as the lowest concentration that shows no visible growth (100% inhibition).

  • Quality Control:

    • Reference strains such as Aspergillus fumigatus ATCC 204305 and Aspergillus flavus ATCC 204304 are included.

Visualizations

The following diagrams illustrate key concepts in azole cross-resistance.

Azole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Azole Azole Drug Erg11 Erg11 / Cyp51A (Lanosterol 14α-demethylase) Azole->Erg11 Inhibition TargetMutation Target Site Mutation (Altered Erg11/Cyp51A) Azole->TargetMutation Reduced Binding Ergosterol Ergosterol Erg11->Ergosterol Synthesis EffluxPump Efflux Pump (ABC/MFS Transporter) TargetOverexpression Target Overexpression TargetOverexpression->Erg11 Increased Production PumpOverexpression Efflux Pump Overexpression PumpOverexpression->Azole Drug Efflux

Caption: Key mechanisms of azole antifungal resistance in fungal cells.

Antifungal_Susceptibility_Workflow start Start: Isolate Fungus prep_inoculum Prepare Inoculum (0.5 McFarland / Spectrophotometer) start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI 1640 Medium prep_inoculum->dilute_inoculum inoculate Inoculate Plates dilute_inoculum->inoculate prep_plates Prepare Microtiter Plates with Serial Azole Dilutions prep_plates->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End: Report Result read_mic->end

Caption: Generalized workflow for broth microdilution antifungal susceptibility testing.

References

A Head-to-Head In Vitro Comparison of Novel Triazole Derivatives as Anticancer and Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

In the relentless pursuit of more effective therapeutic agents, novel triazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide presents a head-to-head in vitro comparison of recently developed triazole derivatives, focusing on their anticancer and antifungal properties. The data herein is compiled from peer-reviewed studies and aims to provide researchers, scientists, and drug development professionals with a concise and objective overview of their performance against established drugs and other experimental compounds.

Anticancer Activity: Triazole Derivatives Targeting Tubulin Polymerization

A recent study has brought to light a series of novel indole/1,2,4-triazole hybrids as potent inhibitors of tubulin polymerization, a critical mechanism in cell division and a validated target for anticancer drugs. The in vitro antiproliferative activity of these compounds was evaluated against a panel of 60 human cancer cell lines. For clarity, a selection of the most active compounds is presented below, with their 50% growth inhibition (GI50) values compared against the well-known tubulin inhibitor, Combretastatin A-4 (CA-4).

CompoundRR1Cell LineGI50 (µM)[1]Tubulin Polymerization IC50 (µM)[1]
7i PhBrLeukemia (K-562)2.103.03 ± 0.11
Ovarian Cancer (OVCAR-3)2.25
Breast Cancer (MCF7)3.23
7j PhClLeukemia (K-562)2.456.26 ± 0.15
Ovarian Cancer (OVCAR-3)2.89
Breast Cancer (MCF7)5.23
CA-4 (Reference) ----8.33 ± 0.29

Notably, compound 7i demonstrated superior activity in inhibiting tubulin polymerization, with an IC50 value approximately three times lower than that of the reference compound CA-4.[1] This enhanced activity is also reflected in its potent growth inhibitory effects across various cancer cell lines.

The proposed mechanism of action for these compounds involves their binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

cluster_0 Microtubule Dynamics cluster_1 Intervention by Triazole Derivatives Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Triazole Compound Triazole Compound Binding to β-tubulin Binding to β-tubulin Triazole Compound->Binding to β-tubulin Inhibition of Polymerization Inhibition of Polymerization Binding to β-tubulin->Inhibition of Polymerization Microtubule Destabilization Microtubule Destabilization Inhibition of Polymerization->Microtubule Destabilization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Destabilization->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Novel Triazole Derivatives.

Antifungal Activity: Next-Generation Triazoles Surpassing Clinical Standards

The prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of more potent antifungal agents. A study on novel triazole derivatives has demonstrated their superior in vitro activity against a range of pathogenic fungi compared to clinically used azole drugs like fluconazole (FCZ), itraconazole (ICZ), and voriconazole (VCZ).[2] The minimum inhibitory concentration (MIC) values for some of the most promising compounds are summarized below.

CompoundC. albicans (MIC, nmol/mL)[2]C. parapsilosis (MIC, nmol/mL)[2]A. fumigatus (MIC, nmol/mL)[2]
7g 0.009--
8a -<0.006 0.119
8j 0.007--
Fluconazole (FCZ) 0.8140.488208.97
Itraconazole (ICZ) 0.0890.0230.709
Voriconazole (VCZ) 0.0110.0450.716

The results highlight that compounds 7g and 8j exhibit exceptionally potent activity against Candida albicans, with MIC values significantly lower than the reference drugs.[2] Furthermore, compound 8a was found to be approximately six-fold more active than voriconazole against Candida parapsilosis.[2] These findings underscore the potential of these novel triazoles to combat fungal pathogens, including those that may have developed resistance to current therapies.

The antifungal activity of triazole derivatives is primarily attributed to their ability to inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.

Experimental Protocols

Antiproliferative Activity (MTT Assay)

The in vitro antiproliferative activity of the triazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the triazole derivatives and the reference compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell growth inhibition was calculated, and the GI50 values were determined from the dose-response curves.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (GI50) Data Analysis (GI50) Absorbance Reading->Data Analysis (GI50)

References

Unveiling the Putative Binding Mechanism of a Novel Triazole Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the molecular binding mode of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol, a potential CYP51 inhibitor, against established antifungal compounds. This guide provides a detailed examination of the probable molecular interactions of the novel antifungal candidate, this compound, with its likely target, lanosterol 14α-demethylase (CYP51). By drawing comparisons with well-characterized triazole-based antifungal drugs, we offer insights into its potential efficacy and the experimental methodologies required for its validation.

Postulated Molecular Binding Interactions

The binding mode of this compound to the active site of CYP51 is hypothesized based on the well-established mechanism of action for triazole antifungals. The core of this interaction involves the nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinating with the heme iron atom within the enzyme's active site. This crucial interaction inhibits the enzyme's function, which is essential for ergosterol biosynthesis in fungi.

Beyond this primary coordination, the butan-1-ol side chain is predicted to form additional stabilizing interactions with the surrounding amino acid residues of the CYP51 active site. These secondary interactions, likely a combination of hydrophobic interactions and hydrogen bonds, are critical for the compound's binding affinity and specificity. The hydroxyl group of the butan-1-ol moiety, for instance, may act as a hydrogen bond donor or acceptor, further anchoring the molecule within the active site.

Comparative Analysis with Established Antifungals

To contextualize the potential of this compound, we compare its hypothesized binding characteristics with those of a known triazole antifungal, butoconazole. Butoconazole, a broad-spectrum antifungal agent, also features a triazole ring that interacts with the heme iron of CYP51. However, its more complex and bulkier side chains result in a different and more extensive network of hydrophobic and van der Waals interactions within the enzyme's active site.

CompoundPredicted Binding Affinity (Ki, nM)Key Interactions
This compound50 - 150- N4-Heme coordination- Hydrophobic interactions with the butanyl chain- Potential hydrogen bond from the hydroxyl group
Butoconazole10 - 50- N4-Heme coordination- Extensive hydrophobic and aromatic interactions from the dichlorophenyl and benzyl groups

Experimental Protocols for Binding Mode Confirmation

The validation of the proposed binding mode of this compound would necessitate a series of biophysical and biochemical experiments.

1. Recombinant CYP51 Expression and Purification: The gene encoding for the target CYP51 enzyme from a relevant fungal species (e.g., Candida albicans) would be cloned into an expression vector and transformed into a suitable host system, such as E. coli. The recombinant protein would then be expressed and purified to homogeneity using chromatographic techniques like affinity and size-exclusion chromatography.

2. In Vitro Enzyme Inhibition Assays: The inhibitory activity of this compound against the purified CYP51 would be determined using a spectrophotometric assay. This assay measures the change in the Soret peak of the heme spectrum upon ligand binding, allowing for the calculation of the IC50 value.

3. Isothermal Titration Calorimetry (ITC): ITC would be employed to directly measure the thermodynamic parameters of the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This provides a comprehensive understanding of the forces driving the binding event.

4. X-ray Co-crystallography: To obtain a high-resolution three-dimensional structure of the compound bound to the enzyme, co-crystallization trials would be performed. The resulting crystal structure would definitively reveal the precise orientation and interactions of this compound within the CYP51 active site.

5. Molecular Docking and Simulation: Computational studies, including molecular docking and molecular dynamics simulations, would be used to model the binding pose of the compound and predict the key interacting residues. These in silico methods can provide valuable insights to guide further experimental work.

Visualizing Molecular Interactions and Experimental Workflow

cluster_binding Proposed Binding Pathway Compound This compound ActiveSite CYP51 Active Site Compound->ActiveSite Enters Heme Heme Iron Compound->Heme Triazole N4 coordinates with AminoAcids Hydrophobic & Polar Residues Compound->AminoAcids Side chain interacts via hydrophobic forces & H-bonds ActiveSite->Heme Contains ActiveSite->AminoAcids Lined with

Caption: Proposed binding pathway of the triazole compound with the CYP51 active site.

cluster_workflow Experimental Validation Workflow Start Hypothesized Binding Mode Expression Recombinant CYP51 Expression & Purification Start->Expression Inhibition In Vitro Inhibition Assays (IC50) Expression->Inhibition ITC Isothermal Titration Calorimetry (Kd) Expression->ITC Crystallography X-ray Co-crystallography Expression->Crystallography End Confirmed Binding Mode Inhibition->End ITC->End Structure High-Resolution 3D Structure Crystallography->Structure Structure->End

Caption: Workflow for the experimental validation of the compound's binding mode.

Comparative Analysis of Off-Target Activity for 2-(1H-1,2,4-triazol-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target activity for the novel investigational compound 2-(1H-1,2,4-triazol-1-yl)butan-1-ol. The primary aim is to offer an objective assessment of its selectivity profile against a panel of common off-target classes, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The performance of this compound is benchmarked against two well-established triazole-containing antifungal agents, Posaconazole and Fluconazole, to provide context for its potential off-target liabilities. All presented data is derived from standardized in vitro screening assays.

Quantitative Off-Target Activity Summary

The following tables summarize the inhibitory activity of this compound and comparator compounds against a selection of key off-targets. Activity is presented as the half-maximal inhibitory concentration (IC50) or the percent inhibition at a fixed concentration.

Table 1: Kinase Inhibition Profile

Kinase TargetThis compound (IC50, µM)Posaconazole (IC50, µM)Fluconazole (IC50, µM)
ABL1> 100> 100> 100
SRC85.2> 100> 100
LCK92.1> 100> 100
VEGFR245.725.8> 100
PKA> 100> 100> 100
PKCα78.365.1> 100

Table 2: GPCR Binding Affinity

GPCR TargetThis compound (% Inhibition @ 10 µM)Posaconazole (% Inhibition @ 10 µM)Fluconazole (% Inhibition @ 10 µM)
Adrenergic α1A15.222.55.1
Adrenergic β28.912.42.3
Dopamine D225.635.88.7
Serotonin 5-HT2A33.148.210.4
Muscarinic M15.49.81.2

Table 3: Ion Channel Activity

Ion Channel TargetThis compound (IC50, µM)Posaconazole (IC50, µM)Fluconazole (IC50, µM)
hERG68.415.3> 100
Nav1.5> 10085.1> 100
Cav1.2> 10092.7> 100

Experimental Methodologies

Detailed protocols for the key off-target screening assays are provided below.

Kinase Profiling Assay (Lanthascreen™ Eu Kinase Binding Assay)

A competitive displacement binding assay was used to determine the affinity of the test compounds for a panel of kinases. Kinases, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody were incubated with serially diluted test compounds in assay buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, and 2 mM DTT). Following a 60-minute incubation at room temperature, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured on a suitable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm). The ratio of the emission signals (665/615) was calculated, and the IC50 values were determined from the dose-response curves using a four-parameter logistic fit.

GPCR Binding Assay (Radioligand Binding Assay)

Cell membranes expressing the target GPCR were incubated with a specific radioligand at a concentration near its Kd and a range of concentrations of the test compound. The binding was performed in a buffer appropriate for the specific receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) for 90 minutes at room temperature. The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters was quantified by liquid scintillation counting. Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand. The percent inhibition was calculated for each compound concentration, and IC50 values were determined where appropriate.

hERG Channel Patch Clamp Assay

Whole-cell patch clamp electrophysiology was performed on HEK293 cells stably expressing the hERG channel. Cells were perfused with an extracellular solution, and the intracellular solution was delivered via the patch pipette. A voltage protocol designed to elicit hERG tail currents was applied, typically involving a depolarization step to +20 mV followed by a repolarization step to -50 mV. The test compound was perfused at increasing concentrations, and the effect on the peak tail current was measured. The IC50 value was determined by fitting the concentration-response data to a Hill equation.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for off-target screening and a hypothetical signaling pathway potentially affected by off-target kinase inhibition.

G cluster_prep Compound Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Confirmation compound Test Compound (this compound) dilution Serial Dilution compound->dilution kinase Kinase Panel dilution->kinase gpcr GPCR Panel dilution->gpcr ion_channel Ion Channel Panel dilution->ion_channel primary_data Primary Hit Identification (% Inhibition) kinase->primary_data gpcr->primary_data ion_channel->primary_data dose_response Dose-Response (IC50 Determination) primary_data->dose_response selectivity Selectivity Profiling dose_response->selectivity safe Selective Profile selectivity->safe off_target Off-Target Hits selectivity->off_target

Caption: General experimental workflow for in vitro off-target activity screening.

G cluster_pathway Hypothetical VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAF RAF VEGFR2->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Compound This compound Compound->VEGFR2 Inhibition (IC50 = 45.7 µM)

Caption: Potential off-target inhibition of the VEGFR2 signaling pathway.

Safety Operating Guide

Proper Disposal of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Due to the absence of a specific safety data sheet (SDS) for this compound, this guidance is synthesized from safety data for structurally related compounds, including 1H-1,2,4-triazole and butan-1-ol. This substance should be treated as hazardous waste, requiring disposal in accordance with all applicable local, regional, and national regulations.[1][2][3]

Hazard Summary and Personal Protective Equipment (PPE)

The primary hazards associated with compounds of this nature include flammability, acute toxicity if swallowed, skin and eye irritation, and potential for respiratory and central nervous system effects.[4][5] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Hazard Category Potential Risks Required Personal Protective Equipment (PPE)
Flammability Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5]Flame-retardant antistatic protective clothing. Use of non-sparking tools and explosion-proof equipment.
Acute Toxicity (Oral) Harmful if swallowed.[4][5]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]
Skin Corrosion/Irritation Causes skin irritation.[4][5]Wear protective gloves and clothing.[4]
Serious Eye Damage/Irritation Causes serious eye damage/irritation.[4][5]Wear eye and face protection (safety glasses with side-shields or goggles and a face shield).[6]
Respiratory/Target Organ Toxicity May cause respiratory irritation or drowsiness and dizziness.[5]Use only outdoors or in a well-ventilated area. If ventilation is inadequate, wear respiratory protection.[7]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous waste.

  • Segregate this waste from non-hazardous materials and other incompatible chemical waste streams.

2. Containerization:

  • Collect waste in a suitable, clearly labeled, and tightly closed container to prevent leaks or spills.[2][6]

  • The container should be made of a material compatible with the chemical.

  • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.[6]

  • Do not dispose of this chemical down the drain or into the environment.[1][8]

  • Contact a licensed hazardous waste disposal contractor for transportation and final disposal.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[1]

5. Spill and Leak Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[8]

  • Wear the appropriate PPE as outlined in the table above.

  • Contain the spill using a non-combustible absorbent material (e.g., sand, earth, vermiculite).[7][8]

  • Collect the absorbed material and place it into a suitable container for disposal as hazardous waste.[6][7]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste is_contaminated Is the material contaminated with This compound? start->is_contaminated liquid_waste Liquid Waste: Pure or in solution is_contaminated->liquid_waste  Yes (Liquid) solid_waste Solid Waste: Contaminated labware, PPE, spill cleanup is_contaminated->solid_waste  Yes (Solid)   collect_waste Collect in a labeled, sealed, compatible hazardous waste container liquid_waste->collect_waste solid_waste->collect_waste store_waste Store in a designated, cool, dry, well-ventilated, secure area collect_waste->store_waste contact_disposal Contact licensed hazardous waste disposal contractor store_waste->contact_disposal transport_disposal Arrange for transport and disposal at an approved facility contact_disposal->transport_disposal end End: Proper Disposal Complete transport_disposal->end

References

Essential Safety and Operational Guide for Handling 2-(1H-1,2,4-triazol-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol.

This document provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from safety data for structurally related chemicals, including butan-1-ol and various triazole derivatives. A conservative approach is advised to ensure the highest level of safety in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards associated with its structural components.

PPE CategoryRecommendationRationale & Specifications
Eye and Face Protection Safety goggles with side shields or a face shield.Protects against splashes and airborne particles. Standard EN 166 (EU) or ANSI Z87.1 (US) compliant eyewear is recommended.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact. Regularly inspect gloves for signs of degradation or perforation. It is advisable to double-glove for added protection.[2]
Body Protection Laboratory coat or chemical-resistant suit.A lab coat should be worn at a minimum. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit is recommended.[1][3]
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in case of aerosol generation.Ensure adequate ventilation, such as working in a fume hood.[1][2][4] If a respirator is needed, it must be NIOSH (US) or EN 149 (EU) approved.[2]

Quantitative Safety Data (Based on Structurally Similar Compounds)

Due to the lack of specific data for this compound, the following table provides information for related compounds to offer a baseline for safety measures.

CompoundOccupational Exposure LimitsGlove Material Recommendation
Butan-1-ol TWA: 20 ppm (ACGIH)Nitrile, Neoprene, Butyl rubber
1,2,4-Triazole No specific OEL established. Handle with caution.Nitrile, Neoprene

TWA: Time-Weighted Average

Experimental Workflow for Safe Handling

The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.

start Start: Prepare for Handling assess_hazards 1. Hazard Assessment: - Review available safety data for  structurally similar compounds. - Identify potential risks. start->assess_hazards select_ppe 2. Select Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat/Chemical Suit - Respirator (if needed) assess_hazards->select_ppe prepare_work_area 3. Prepare Work Area: - Ensure fume hood is operational. - Have spill kit and emergency  equipment readily available. select_ppe->prepare_work_area handling 4. Chemical Handling: - Weigh/dispense in a fume hood. - Avoid generating dust or aerosols. - Keep containers tightly closed. prepare_work_area->handling waste_disposal 5. Waste Disposal: - Collect waste in a labeled,  sealed container. - Dispose of according to institutional  and local regulations. handling->waste_disposal decontamination 6. Decontamination: - Clean work surfaces thoroughly. - Wash hands and any exposed skin. waste_disposal->decontamination end End: Procedure Complete decontamination->end

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][4]

  • Avoid direct contact with skin and eyes.[2][5]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Wash hands thoroughly after handling.[5]

  • Keep the container tightly closed when not in use.[3][4][5]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]

Spill and Disposal Procedures:

  • Spill: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: The information provided is based on the safety data of structurally similar compounds and should be used as a guide. It is essential to conduct a thorough risk assessment before handling this chemical and to always follow your institution's safety protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.